molecular formula C6H4BrClN2O2 B1439089 3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS No. 1049706-73-1

3-Bromo-2-chloro-4-methyl-5-nitropyridine

Cat. No.: B1439089
CAS No.: 1049706-73-1
M. Wt: 251.46 g/mol
InChI Key: QGEFBUJRBVNTFX-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H4BrClN2O2 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-chloro-4-methyl-5-nitropyridine
Source PubChem
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InChI

InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QGEFBUJRBVNTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653952
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
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Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1049706-73-1
Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
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Record name 3-Bromo-2-chloro-4-methyl-5-nitropyridine
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Record name 3-bromo-2-chloro-4-methyl-5-nitropyridine
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Foundational & Exploratory

3-Bromo-2-chloro-4-methyl-5-nitropyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications in pharmaceutical and agrochemical development, and outlines essential safety and handling procedures. This guide is intended to serve as an essential resource for scientists leveraging this versatile intermediate in complex molecular design and discovery workflows.

Physicochemical Properties and Molecular Structure

This compound (CAS Number: 1049706-73-1) is a highly functionalized pyridine derivative. Its structure, featuring two distinct halogen atoms, a nitro group, and a methyl group on the pyridine core, makes it an exceptionally reactive and versatile intermediate for further chemical elaboration.[1][2] The strategic placement of these groups significantly influences the electronic properties of the pyridine ring, rendering specific positions susceptible to nucleophilic substitution or cross-coupling reactions.[2]

Table 1: Core Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₄BrClN₂O₂[3]
Molecular Weight 251.47 g/mol
IUPAC Name This compound[3]
CAS Number 1049706-73-1[4][5]
Physical Form Solid[3]
Storage Temperature Room temperature, sealed in dry conditions[3]
Molecular Structure Visualization

The structural arrangement of the substituents on the pyridine ring is critical to its reactivity. The following diagram illustrates the molecular structure of this compound.

molecular_structure cluster_ring N1 N C2 C N1->C2 C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 Br Br C3->Br C5 C C4->C5 CH3 CH₃ C4->CH3 C6 C C5->C6 NO2 NO₂ C5->NO2 C6->N1

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity.[4][6] The protocol outlined below is based on a validated procedure starting from 4-Methyl-5-nitropyridin-2-ol.[6]

Synthesis Workflow Diagram

synthesis_workflow start 4-Methyl-5-nitropyridin-2-ol step1_reagent Bromine (Br₂) Acetic Acid (AcOH) start->step1_reagent intermediate Step 1 Product: 3-bromo-4-methyl-5-nitropyridin-2-ol step1_reagent->intermediate Bromination step2_reagent Phosphorus Oxychloride (POCl₃) Acetonitrile (CH₃CN) intermediate->step2_reagent final_product Final Product: This compound step2_reagent->final_product Chlorination

Caption: Two-step synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol [6]

  • Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).

  • Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.

    • Mechanistic Insight: This is an electrophilic aromatic substitution reaction. The hydroxyl group at the 2-position is an activating group, directing the electrophilic bromine to the adjacent 3-position on the pyridine ring.

  • Stir the mixture for 5 minutes after addition is complete.

  • Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour to precipitate the product.

  • Filter the resulting suspension and wash the residue with water (3 x 100 mL).

  • Dry the solid in vacuo to afford the title compound as a yellow solid (143.8 g, 91% yield).

Step 2: Synthesis of this compound [4][6]

  • Suspend the product from Step 1 (133.1 g, 0.57 mol) in acetonitrile (CH₃CN, 800 mL).

  • Add phosphorus oxychloride (POCl₃, 85.2 mL, 1.6 eq) dropwise.

    • Mechanistic Insight: POCl₃ serves as a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the pyridin-2-ol tautomer into a chloro group, which is a good leaving group, facilitating the formation of the 2-chloropyridine derivative.

  • Heat the reaction mixture at 75°C for 19 hours.

  • Allow the mixture to cool to room temperature and then pour it into ice-water (3000 mL).

  • Isolate the precipitate by filtration and wash the residue with water (2 x 250 mL).

  • Dry the product in vacuo. The resulting brown oil rapidly solidifies upon cooling to yield the final product (126.6 g, 88% yield).[4][6]

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][7][8]

  • Pharmaceutical Intermediates: The pyridine scaffold is a common motif in many biologically active compounds.[2] The presence of three distinct reactive sites (the bromine, chlorine, and nitro groups) allows for sequential and site-selective modifications.

    • The halogen atoms are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[9]

    • The nitro group can be readily reduced to an amine, which provides a handle for further derivatization, such as amide bond formation or the construction of new heterocyclic rings.[1][10]

  • Agrochemical Synthesis: Similar to pharmaceuticals, this intermediate is used to construct novel pesticides and herbicides. The functional groups can be modified to tune the compound's biological activity, selectivity, and environmental persistence.[11]

  • Fine Chemicals and Materials Science: The compound's reactivity also makes it useful in the synthesis of dyes and other specialized organic materials.[11]

Safety and Handling Protocols

Hazard Classifications (Anticipated):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[15]

  • Skin Corrosion/Irritation: Causes skin irritation.[14][15]

  • Eye Damage/Irritation: Causes serious eye irritation.[14][15]

  • Respiratory Irritation: May cause respiratory irritation.[14]

Table 2: Recommended Safety and Handling Procedures

ProcedureRecommendationSource
Personal Protective Equipment (PPE) Wear chemical safety goggles, impervious gloves, and a lab coat. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or dust is generated.[12][13][14]
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12][14]
First Aid: Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12][16]
First Aid: Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[12][13]
First Aid: Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][16]
Storage Store in a tightly closed container in a dry, well-ventilated place. Store locked up.[3][12]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined synthesis and multiple reactive sites provide a versatile platform for the development of novel pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

A Senior Application Scientist's Guide to 3-Bromo-2-chloro-4-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, a highly functionalized heterocyclic building block essential for modern medicinal chemistry and drug development. We will explore its core physicochemical properties, detail a validated synthetic protocol with mechanistic insights, and dissect its reactivity, offering a strategic framework for its use in generating diverse molecular scaffolds. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate for the rapid construction of novel chemical entities.

The Strategic Value of Polysubstituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern pharmaceuticals, present in numerous approved drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. The true potential of the pyridine core is unlocked through precise functionalization. The strategic placement of electron-withdrawing groups and multiple, orthogonally reactive handles transforms a simple heterocycle into a powerful platform for complex molecule synthesis.

This compound (CAS 1049706-73-1) is an exemplar of such a platform molecule. The confluence of a nitro group, a methyl group, and two distinct halogen atoms (bromine and chlorine) on the pyridine ring creates a molecule with exceptional synthetic versatility, enabling chemists to perform sequential and regioselective modifications.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1049706-73-1[1]
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.47 g/mol [2]
Physical Form Solid[1]
Melting Point Data not publicly available. A structural isomer, 3-bromo-4-chloro-5-nitropyridine, has a reported melting point of 49-50°C.[3]
Storage Sealed in a dry environment at room temperature.
Spectroscopic Data ¹H NMR, ¹³C NMR, and MS data are typically provided by the supplier upon purchase.[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is a robust, high-yielding, two-step process starting from a commercially available precursor. Understanding the rationale behind each step is crucial for troubleshooting and optimization.

Synthetic Pathway Overview

The synthesis proceeds via an initial electrophilic bromination followed by a deoxychlorination reaction. This sequence is efficient and provides the target molecule with high purity.

Synthetic Pathway start 4-Methyl-5-nitropyridin-2-ol intermediate 3-bromo-4-methyl-5-nitropyridin-2-ol start->intermediate Br₂, AcOH (Electrophilic Bromination) product This compound intermediate->product POCl₃, CH₃CN (Deoxychlorination)

Caption: Synthetic route to this compound.

Validated Step-by-Step Synthesis Protocol

This protocol is based on established literature procedures and provides a reliable method for laboratory-scale synthesis.[1]

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

  • Reaction Setup: Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

  • Bromination: To the suspension, add bromine (Br₂) (approx. 6.0 eq) dropwise over 1.5 hours. The causality here is the use of acetic acid as a solvent that can accommodate both the starting material and the electrophilic bromine. The excess bromine ensures the reaction goes to completion.

  • Work-up: Pour the reaction mixture into ice water and stir for 1 hour to precipitate the product and quench any remaining bromine.

  • Isolation: Isolate the resulting yellow solid by filtration, wash thoroughly with water, and dry in vacuo. This procedure typically yields the intermediate in over 90% yield.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the intermediate from Step 1 (1.0 eq) in acetonitrile (CH₃CN). Add phosphorus oxychloride (POCl₃) (approx. 1.6 eq) dropwise. POCl₃ is the key reagent that converts the hydroxyl group of the pyridin-2-ol tautomer into a chloride, a much better leaving group for subsequent nucleophilic substitutions.[1]

  • Heating: Heat the reaction mixture at 75°C for approximately 19 hours. The elevated temperature is necessary to drive the deoxychlorination reaction to completion.

  • Work-up: After cooling, pour the mixture into a large volume of ice water. This hydrolyzes the excess POCl₃ and precipitates the final product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry in vacuo. The resulting product is often a brown oil that solidifies upon cooling, with reported yields of around 88%.[1]

Chemical Reactivity and Strategic Derivatization

The synthetic power of this compound lies in the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[5]

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The pyridine nitrogen activates the C2 ("ortho") and C4 ("para") positions towards nucleophilic attack.[6] In this molecule, the C2 position is occupied by a chlorine atom. This position is highly activated, making the chloride the most probable leaving group in an SₙAr reaction.

  • Causality of Reactivity: In SₙAr reactions, the rate-determining step is often the initial nucleophilic attack. For halopyridines, the leaving group ability generally follows F > Cl > Br > I, as the more electronegative halogen better stabilizes the negative charge in the Meisenheimer complex intermediate.[7] Therefore, a nucleophile (e.g., an amine, alcohol, or thiol) will preferentially displace the chloride at the C2 position over the bromide at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), the reactivity trend of the halogens is reversed.

  • Causality of Reactivity: The rate-determining step in many Pd-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the weaker C-Br bond is more reactive and will undergo oxidative addition under milder conditions than the C-Cl bond.[7][8] This differential reactivity allows for selective coupling at the C3 position while preserving the C2 chloro substituent for subsequent SₙAr reactions.

Derivatization Workflow

This dual reactivity allows for a powerful and logical derivatization strategy, enabling the creation of diverse molecular libraries from a single starting material.

Derivatization Workflow cluster_0 Pathway A: Cross-Coupling First cluster_1 Pathway B: SNAr First start This compound A1 Suzuki or Buchwald-Hartwig Coupling (Reacts at C3-Br) start->A1 B1 Nucleophilic Aromatic Substitution (Reacts at C2-Cl) start->B1 A2 Nucleophilic Aromatic Substitution (Reacts at C2-Cl) A1->A2 A3 Nitro Group Reduction (-NO₂ -> -NH₂) A2->A3 B2 Suzuki or Buchwald-Hartwig Coupling (Reacts at C3-Br) B1->B2 B3 Nitro Group Reduction (-NO₂ -> -NH₂) B2->B3

Caption: Strategic workflow for sequential derivatization.

Reduction of the Nitro Group

The nitro group serves not only as a powerful activating group but also as a synthetic handle. It can be readily reduced to a primary amine using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This transformation opens up a vast array of subsequent chemistry, including amide bond formation, sulfonylation, and reductive amination, further expanding the accessible chemical space.[5]

Applications in Medicinal Chemistry

Halogenated nitropyridines are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[9] While specific examples using CAS 1049706-73-1 are proprietary, its structural motifs and reactivity patterns are analogous to intermediates used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to rapidly generate analogs by varying the nucleophile in the SₙAr step and the coupling partner in the cross-coupling step makes this an ideal scaffold for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the hazards can be inferred from structurally related molecules.

Hazard ClassPrecautionary MeasuresSource(s)
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.[10][11]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.[10][12]
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.[13]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dense functionalization and predictable, orthogonal reactivity provide a robust platform for the efficient synthesis of complex and diverse molecular libraries. By understanding the causal principles behind its reactivity—the SₙAr preference for the C2-chloride and the cross-coupling preference for the C3-bromide—researchers can intelligently design synthetic routes to novel compounds, saving valuable time and resources in the pursuit of new therapeutic agents.

References

Introduction: The Structural Significance of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

A Note on Data Presentation: This document provides a comprehensive analytical and theoretical overview of the spectral characteristics of this compound (CAS No. 1049706-73-1). While the synthesis of this compound is documented, its specific experimental spectral data is not widely available in public-facing literature.[1][2] Therefore, this guide utilizes established principles of spectroscopy and data from analogous structures to predict and interpret the expected spectral outcomes. The protocols described are based on authoritative, standard methodologies for the characterization of small organic molecules.

This compound is a highly functionalized heterocyclic compound. Its pyridine core, substituted with two different halogens (Bromo and Chloro), a methyl group, and a strongly electron-withdrawing nitro group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[3] The precise arrangement of these substituents creates a unique electronic and steric environment, which is directly reflected in its spectral signature. Accurate spectral analysis is paramount for confirming its identity, purity, and for predicting its reactivity in further synthetic transformations. This guide provides researchers with the foundational knowledge to acquire, interpret, and validate the spectral data for this molecule and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The structure possesses two distinct proton environments: the aromatic proton at the 6-position and the protons of the methyl group at the 4-position.

  • Causality and Interpretation:

    • H-6 Proton: Only one proton is attached to the pyridine ring. It has no adjacent protons, so it is expected to appear as a sharp singlet (s). Its chemical shift is predicted to be significantly downfield (in the 8.5-9.0 ppm range). This is due to the cumulative electron-withdrawing (deshielding) effects of the electronegative nitrogen atom in the ring, the adjacent nitro group at C-5, and the halogens at C-2 and C-3.

    • Methyl Protons (CH₃): The three protons of the methyl group are equivalent and have no adjacent protons to couple with, thus they will appear as a singlet. This signal is expected in the upfield region (2.5-2.8 ppm), typical for a methyl group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.75 Singlet (s) 1H H-6

| ~2.60 | Singlet (s) | 3H | 4-CH₃ |

Predicted ¹³C NMR Spectral Data

A proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

  • Causality and Interpretation: The chemical shifts are governed by the hybridization and the electronic environment.

    • Aromatic Carbons (C-2 to C-6): All five carbons of the pyridine ring are sp² hybridized and will appear in the aromatic region (~120-160 ppm).

      • C-2 and C-3: These carbons are directly bonded to electronegative halogens (Cl and Br), which will shift their signals downfield.

      • C-5: The carbon bearing the nitro group will be strongly deshielded and is expected to have one of the most downfield chemical shifts among the ring carbons.

      • C-4: The carbon attached to the methyl group will be influenced by both the electron-donating nature of the methyl group and the deshielding effects of the adjacent substituents.

      • C-6: This carbon, bonded to a hydrogen, will likely be the most upfield of the ring carbons that are not attached to the methyl group.

    • Methyl Carbon (CH₃): The sp³ hybridized methyl carbon will appear at a characteristic upfield position (~15-25 ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
~155 C-2 (bearing Cl)
~148 C-5 (bearing NO₂)
~145 C-4 (bearing CH₃)
~140 C-6
~125 C-3 (bearing Br)

| ~20 | 4-CH₃ |

Caption: Predicted ¹H NMR assignments for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[4] Ensure the solution is clear and homogeneous. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5][6]

  • ¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6][7]

  • ¹³C NMR Data Acquisition: Using the same instrument, acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[4] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups—nitro, aromatic ring, and C-H bonds—will give rise to characteristic absorption bands.

  • Causality and Interpretation:

    • Nitro Group (NO₂): This group is expected to produce two strong, sharp absorption bands corresponding to its asymmetric (~1570–1490 cm⁻¹) and symmetric (~1390–1300 cm⁻¹) stretching vibrations.[8] These are often the most diagnostic peaks in the spectrum.

    • Aromatic Ring (C=C and C=N): Multiple sharp, medium-intensity peaks are expected in the 1600–1400 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

    • C-H Bonds: Aromatic C-H stretching for the H-6 proton is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

    • Halogen Bonds (C-Cl, C-Br): The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region (< 840 cm⁻¹), which can be complex.[8][9]

Table 3: Predicted Characteristic IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
~3100 Medium-Weak C-H Stretch Aromatic (H-6)
~2950 Medium-Weak C-H Stretch Aliphatic (CH₃)
~1550 Strong N=O Stretch Asymmetric NO₂
~1500, ~1450 Medium C=C / C=N Stretch Aromatic Ring
~1350 Strong N=O Stretch Symmetric NO₂

| < 840 | Medium-Strong | C-Cl / C-Br Stretch | Halogen Bonds |

Experimental Protocol: IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.[3]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10] Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000–400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For halogenated compounds, the isotopic patterns are highly diagnostic.

Predicted Mass Spectrum Data

The presence of both bromine and chlorine creates a unique isotopic signature for the molecular ion.

  • Causality and Interpretation:

    • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a roughly 1:1 ratio.[11] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.[12] A molecule containing one Br and one Cl atom will exhibit a characteristic cluster of peaks for the molecular ion (M⁺):

      • M⁺ peak: Contains ⁷⁹Br and ³⁵Cl.

      • M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

      • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

    • The relative intensity ratio of the M⁺ : M+2 : M+4 peaks is predicted to be approximately 3:4:1 .[2] This pattern is a definitive indicator for the presence of one bromine and one chlorine atom.

    • Molecular Weight: The nominal molecular weight is 250/252/254 g/mol . The monoisotopic mass for the most abundant isotopes (C₆H₄⁷⁹Br³⁵ClN₂O₂) is approximately 249.914 g/mol .

    • Fragmentation: Energetically unstable molecular ions will break into smaller, charged fragments. Likely fragmentation pathways for this molecule include the loss of the nitro group (NO₂, 46 Da), the methyl radical (CH₃, 15 Da), or the halogen atoms.

Table 4: Predicted Molecular Ion Cluster in Mass Spectrum

m/z (Mass-to-Charge Ratio) Isotopic Composition Predicted Relative Intensity Assignment
~250 C₆H₄⁷⁹Br³⁵ClN₂O₂ ~75% (of M cluster) M⁺
~252 C₆H₄⁸¹Br³⁵ClN₂O₂ / C₆H₄⁷⁹Br³⁷ClN₂O₂ ~100% (of M cluster) M+2

| ~254 | C₆H₄⁸¹Br³⁷ClN₂O₂ | ~25% (of M cluster) | M+4 |

Caption: Workflow for Mass Spectrometry analysis and isotopic pattern generation.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a volatile organic solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a standard method for small, relatively stable molecules and typically provides clear fragmentation patterns.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350) to observe the molecular ion cluster and significant fragment ions.

Conclusion

The structural elucidation of this compound is definitively achievable through a combined application of NMR, IR, and Mass Spectrometry. While experimental data is not publicly pervasive, theoretical predictions provide a robust framework for what researchers should expect. The singlet signals in the ¹H NMR, the characteristic strong NO₂ stretches in the IR spectrum, and especially the unique 3:4:1 isotopic cluster in the mass spectrum serve as complementary and powerful diagnostic tools. The methodologies and interpretative logic detailed in this guide provide a self-validating system for the confident characterization of this important synthetic intermediate.

References

Reactivity of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of two distinct halogen atoms, an electron-donating methyl group, and a powerful electron-withdrawing nitro group on a pyridine core makes it an exceptionally versatile synthetic intermediate.[1] The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, primes the molecule for specific chemical transformations.

This guide provides an in-depth analysis of the synthesis and, more critically, the predictable and selective reactivity of this compound. We will explore the causality behind its reaction pathways, focusing on the orthogonal reactivity of the chloro and bromo substituents in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This predictable dichotomy allows for a stepwise, regioselective functionalization, making it a powerful tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 1049706-73-1
Molecular Formula C₆H₄BrClN₂O₂
Molecular Weight 251.47 g/mol
Appearance Yellow to brown solid[2]
IUPAC Name This compound
InChI Key QGEFBUJRBVNTFX-UHFFFAOYSA-N

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) can vary slightly based on solvent and instrumentation. The provided synthesis reference includes characterization data confirming the structure.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 4-methyl-5-nitropyridin-2-ol. The methodology ensures high yields of the target compound.

G A 4-Methyl-5-nitropyridin-2-ol B 3-Bromo-4-methyl-5-nitropyridin-2-ol A->B  Bromination  (Br₂, AcOH) C This compound B->C  Chlorination  (POCl₃, CH₃CN)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established and verified synthetic procedures.[2]

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

  • Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid (AcOH).

  • Add bromine (Br₂) (approx. 6.0 eq) dropwise to the suspension over 1.5 hours.

  • Stir the mixture briefly and then pour it into ice-water to precipitate the product.

  • Filter the resulting suspension, wash the solid residue with water, and dry it in vacuo. This affords 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid (yield typically >90%).

Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

  • Suspend the product from Step 1 (1.0 eq) in acetonitrile (CH₃CN).

  • Add phosphorus oxychloride (POCl₃) (approx. 1.6 eq) dropwise.

  • Heat the reaction mixture at 75 °C for approximately 19 hours.

  • After allowing the mixture to cool, pour it into ice-water to precipitate the final product.

  • Isolate the precipitate by filtration, wash with water, and dry in vacuo to yield this compound (yield typically >85%).

Core Reactivity: A Tale of Two Halogens

The primary value of this reagent lies in the differential reactivity of its two halogen substituents. The chloro group at the C2 position is highly activated towards nucleophilic aromatic substitution, while the bromo group at the C3 position is more susceptible to palladium-catalyzed cross-coupling. This orthogonality is the cornerstone of its synthetic utility.

G cluster_0 Orthogonal Synthetic Pathways A This compound B SNAr Reaction (e.g., R-NH₂) A->B Path 1 (Selective at C2-Cl) C Suzuki Coupling (e.g., Ar-B(OH)₂) A->C Path 2 (Selective at C3-Br) D Product of SNAr (C2 Substituted) B->D F Di-substituted Product B->F E Product of Suzuki (C3 Substituted) C->E C->F D->C Path 1a E->B Path 2a

Caption: Orthogonal reactivity enabling two distinct synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the C5 position further depletes electron density, particularly at the ortho (C4, C6) and para (C2) positions. Consequently, the C2-chloro substituent is highly activated for nucleophilic attack. The C3-bromo substituent, being meta to the nitro group, is significantly less activated.

This electronic disparity dictates that SNAr reactions will occur with high regioselectivity at the C2 position. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate, with the negative charge delocalized onto the oxygen atoms of the nitro group, is the driving force for the reaction.[3]

Caption: Meisenheimer complex formation during SNAr at the C2 position.

  • Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-bromo-4-methyl-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling at the C3-Position

In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond. The established reactivity order is I > Br > Cl > F.[4][5][6] This trend is based on the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[7][8]

Therefore, for this compound, palladium catalysts will selectively activate the more labile C3-Br bond over the stronger C2-Cl bond. This provides a reliable method for introducing carbon-carbon or carbon-heteroatom bonds exclusively at the C3 position.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[8][9]

G A Pd⁰L₂ B Oxidative Addition A->B C trans-ArPdIIL₂(Br) B->C + Ar-Br D Transmetalation C->D + R'-B(OH)₂ + Base E trans-ArPdIIL₂(R') D->E F Reductive Elimination E->F F->A Catalyst Regenerated G Ar-R' F->G Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of a palladium(II) precatalyst like Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to yield the 3-aryl-2-chloro-4-methyl-5-nitropyridine.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt.[5][10][11]

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a solvent like tetrahydrofuran (THF) or DMF.

  • Reagent & Catalyst Addition: Add the terminal alkyne (1.2 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (1-3 mol%). Finally, add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to afford the 3-alkynyl-2-chloro-4-methyl-5-nitropyridine product.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.[12]

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[13] Harmful if swallowed or in contact with skin.[14]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][14] Avoid breathing dust or fumes.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound stands out as a strategically designed synthetic intermediate. The predictable and orthogonal reactivity of its C2-chloro and C3-bromo substituents provides chemists with a reliable platform for sequential molecular elaboration. The high regioselectivity observed in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions minimizes the formation of isomeric byproducts, simplifying purification and maximizing synthetic efficiency. This powerful combination of features ensures its continued application in the discovery and development of novel pharmaceuticals and advanced organic materials.

References

A Comprehensive Guide to the Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed examination of a robust and efficient synthetic pathway for 3-Bromo-2-chloro-4-methyl-5-nitropyridine (CAS No: 1049706-73-1)[1], a highly functionalized pyridine derivative crucial for pharmaceutical and agrochemical research.[2] The synthesis is presented as a two-step process commencing from 4-Methyl-5-nitropyridin-2-ol. This document elucidates the chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices, offering researchers a practical and scientifically grounded resource for laboratory application.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone in medicinal chemistry, and its targeted functionalization is key to developing novel therapeutic agents. This compound is a valuable intermediate, possessing multiple reactive sites—two distinct halogens and a nitro group—that allow for diverse downstream modifications.[2] The presence of bromine, chlorine, and a nitro group on the pyridine ring enhances its reactivity, making it an ideal building block for constructing more complex molecules.[2]

The synthetic strategy detailed herein focuses on a logical and high-yielding sequence starting from a commercially available or readily synthesized precursor. The core transformation involves two key steps:

  • Electrophilic Bromination: Introduction of a bromine atom at the C3 position of the pyridine ring.

  • Deoxy-chlorination: Conversion of a hydroxyl group at the C2 position to a chloro group.

This approach is advantageous due to its efficiency and the well-understood nature of the underlying reactions.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a clear path from the precursor, 4-Methyl-5-nitropyridin-2-ol. The primary disconnections are the C-Cl and C-Br bonds, logically installed via chlorination and bromination, respectively.

G TM This compound INT 3-Bromo-4-methyl-5-nitropyridin-2-ol TM->INT Deoxy-chlorination SM 4-Methyl-5-nitropyridin-2-ol INT->SM Electrophilic Bromination

Caption: Retrosynthetic pathway for the target molecule.

Core Synthetic Pathway: Step-by-Step Elucidation

The selected pathway is based on a validated procedure known for its high yield and scalability.[3]

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

Principle & Rationale: This step involves the electrophilic aromatic substitution of bromine onto the 4-Methyl-5-nitropyridin-2-ol ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The hydroxyl group (-OH) at C2 is a powerful activating group and is ortho, para-directing. The methyl group (-CH₃) at C4 is also activating and ortho, para-directing. In contrast, the nitro group (-NO₂) at C5 is strongly deactivating and meta-directing.[4] The C3 position is ortho to the strongly activating hydroxyl group, making it the most electron-rich and sterically accessible site for the incoming bromine electrophile. Acetic acid serves as a polar protic solvent that can facilitate the reaction.

Experimental Protocol:[3]

  • Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).

  • Add bromine (208 mL, 6 eq) dropwise over a period of 1.5 hours.

  • Stir the mixture for 5 minutes after the addition is complete.

  • Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour to precipitate the product.

  • Isolate the resulting suspension by filtration.

  • Wash the collected solid residue with water (3 x 100 mL).

  • Dry the product in vacuo and then strip with toluene (2 x 500 mL) and acetonitrile (500 mL) to afford the title compound as a yellow solid.

Data Summary: Step 1

Parameter Value Reference
Starting Material 4-Methyl-5-nitropyridin-2-ol [3]
Reagent Bromine in Acetic Acid [3]
Product 3-bromo-4-methyl-5-nitropyridin-2-ol [3]
Yield 143.8 g (91%) [3]

| Appearance | Yellow Solid |[3] |

Step 2: Synthesis of this compound

Principle & Rationale: This transformation converts the C2-hydroxyl group of the intermediate into a chloro group. Pyridin-2-ols exist in tautomeric equilibrium with their 2-pyridone form. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this type of deoxy-chlorination. The mechanism involves the activation of the pyridone oxygen by POCl₃, forming a good leaving group, which is subsequently displaced by a chloride ion. This reaction is a standard and reliable method for converting pyridones to chloropyridines.[2][5] The reaction is heated to ensure it proceeds to completion.

Experimental Protocol:[3]

  • Suspend the compound from Step 1 (133.1 g, 0.57 mol) in acetonitrile (CH₃CN, 800 mL).

  • Add phosphorus oxychloride (POCl₃, 85.2 mL, 1.6 eq) dropwise.

  • Heat the reaction mixture at 75 °C for 19 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the mixture into 3000 mL of an ice-water slurry to quench the excess POCl₃ and precipitate the product.

  • Isolate the precipitate by filtration.

  • Wash the residue with water (2 x 250 mL).

  • Dry the product in vacuo, then strip with toluene (2 x 500 mL) and propionitrile (200 mL) at 60 °C.

  • The resulting brown oil rapidly solidifies upon cooling to yield the final product.

Data Summary: Step 2

Parameter Value Reference
Starting Material 3-bromo-4-methyl-5-nitropyridin-2-ol [3]
Reagent Phosphorus Oxychloride (POCl₃) [3]
Product This compound [3]
Yield 126.6 g (88%) [3]

| Appearance | Brown oil, solidifying on cooling |[3] |

Overall Synthesis Workflow and Data

The two-step sequence provides an efficient route to the target compound with a high overall yield.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination SM 4-Methyl-5-nitropyridin-2-ol R1 Br₂, AcOH INT 3-Bromo-4-methyl-5-nitropyridin-2-ol (Yield: 91%) R1->INT R2 POCl₃, CH₃CN 75 °C, 19h INT->R2 TM This compound (Yield: 88%) R2->TM

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Precursor Synthesis

While 4-Methyl-5-nitropyridin-2-ol can be sourced commercially, understanding its synthesis provides deeper insight. A common route to such precursors starts from 2-amino-4-methylpyridine.[5] This involves a multi-step process:

  • Nitration: The pyridine ring is nitrated using a mixture of concentrated sulfuric and nitric acids.[5] This reaction introduces the nitro group, primarily at the 5-position due to the directing effects of the amino and methyl groups.

  • Diazotization and Hydrolysis: The 2-amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, which is then hydrolyzed in situ to the 2-hydroxyl group, yielding the desired precursor.[5]

Safety and Handling

  • Bromine: Is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus Oxychloride (POCl₃): Reacts violently with water. It is corrosive and toxic. Handle with extreme care in a fume hood, avoiding any contact with moisture. The quenching step must be performed slowly and with adequate cooling (ice bath).

  • Acids: Concentrated acetic, sulfuric, and nitric acids are corrosive. Handle with appropriate PPE.

Conclusion

The described two-step synthesis provides a reliable and high-yield pathway to this compound. The methodology relies on fundamental and well-established reactions in pyridine chemistry, namely electrophilic bromination and deoxy-chlorination. By understanding the principles behind reagent choice and reaction conditions, researchers can confidently reproduce this synthesis and utilize the highly versatile product in a wide range of applications in drug development and fine chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nitropyridines

Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] The introduction of a nitro group, as in the case of 3-bromo-2-chloro-4-methyl-5-nitropyridine, significantly modulates the electronic properties of the pyridine ring, making it a versatile building block for creating complex molecular architectures.[3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid reagents.[4][5][6][7]

This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of this compound. We will explore the mechanistic nuances, address the critical issue of regioselectivity, and offer field-proven methodologies for researchers in drug discovery and process development. The protocols herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Mechanistic Insights and the Question of Regioselectivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9][10] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.

  • Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][8][10]

The substrate, this compound, presents a key challenge: which halogen will preferentially react? Two primary factors govern the regioselectivity of the oxidative addition step:

  • Carbon-Halogen Bond Strength: The general order of reactivity for halogens in Suzuki couplings is I > Br > OTf >> Cl.[11] Based on this trend, the C-Br bond at the C3 position is significantly weaker and thus more susceptible to oxidative addition than the C-Cl bond at the C2 position.

  • Electronic Effects of the Heterocycle: For dihalogenated pyridines, halides positioned alpha (α) to the ring nitrogen (the C2 position) are often more reactive. This is attributed to the electron-deficient nature of the C2 carbon, which facilitates the oxidative addition step.[12]

In the case of this compound, these two effects are in opposition. The inherent higher reactivity of the bromide at C3 competes with the electronically activated chloride at C2. Furthermore, the strong electron-withdrawing nitro group at C5 further deactivates the ring, which can make oxidative addition more challenging overall. While definitive prediction without experimental data is difficult, literature on similar dihalopyridines suggests that the difference in bond strength often dominates, leading to preferential coupling at the C-Br bond.[12][13] However, the choice of palladium catalyst and, crucially, the phosphine ligand can sometimes influence and even reverse this selectivity.[12]

The pyridine nitrogen itself can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][14] The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by stabilizing the active catalyst and promoting the desired catalytic cycle.[11][15]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd ArX R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X OxiAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Complex2 R¹-Pd(II)L₂-R² Transmetal->PdII_Complex2 Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ (Boronate Complex) Base->Boronate Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Boronate RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product PdII_Complex2->RedElim Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Create Inert Atmosphere (3x Vacuum/N₂ Cycles) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 90-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add EtOAc & H₂O) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

References

Application Notes & Protocols: Strategic Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unlocking a Versatile Heterocyclic Building Block

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] 3-Bromo-2-chloro-4-methyl-5-nitropyridine is a particularly valuable, albeit challenging, synthetic intermediate. Its dihalogenated nature offers two distinct reactive handles for sequential, regioselective functionalization, enabling the rapid construction of complex molecular architectures from a single, versatile starting material.

The primary challenge in the utilization of dihalogenated heteroarenes like this lies in controlling the site of the cross-coupling reaction.[3] The inherent electronic properties of the pyridine ring and the differing nature of the carbon-halogen bonds create a competitive reaction environment. The C2-position is electronically activated by its proximity to the ring nitrogen, making it more electrophilic and susceptible to oxidative addition by a Pd(0) catalyst.[3] Conversely, the carbon-bromine bond at the C3-position has a lower bond dissociation energy than the carbon-chlorine bond at C2, suggesting preferential reactivity at the C3 site.[4] This delicate balance presents a unique opportunity: by carefully selecting the palladium catalyst, ligand, base, and solvent, a chemist can steer the reaction outcome, selectively coupling at either the C2-chloro or C3-bromo position.

This document provides a detailed guide to understanding and exploiting the reactivity of this compound. We will explore the mechanistic principles governing regioselectivity and provide field-proven, step-by-step protocols for three essential palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Mechanistic Principles and Control of Regioselectivity

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X PdII_RX R-Pd(II)-X L_n (Oxidative Adduct) OA->PdII_RX TM Transmetalation PdII_RX->TM R'-M PdII_R_R1 R-Pd(II)-R' L_n TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RE->Product Reagents Ar-X + R'-M

Caption: Generalized Pd(0)/Pd(II) cross-coupling catalytic cycle.

For this compound, the critical, selectivity-determining step is the initial oxidative addition. The Pd(0) catalyst can insert into either the C2-Cl or the C3-Br bond.

Key Factors Governing Regioselectivity
  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom polarizes the ring, creating a partial positive charge (δ+) at the C2 position. This increased electrophilicity enhances the rate of oxidative addition at the C2-Cl bond.[3]

  • Ligand Steric and Electronic Properties: The choice of phosphine ligand is arguably the most powerful tool for controlling regioselectivity.

    • Bulky Ligands: Sterically demanding ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) can favor reaction at the less sterically hindered position. For the target substrate, the C4-methyl group creates steric crowding around the C3-bromo position, potentially favoring C2-chloro coupling with very large ligands. Conversely, some studies show that bulky ligands can promote low-coordinate PdL species during oxidative addition, which can invert the "conventional" selectivity.[3]

    • Bidentate Ligands: Chelating bidentate ligands (e.g., DPPF, BINAP) can enforce specific geometries on the palladium center, altering its reactivity profile compared to monodentate ligands.[5]

  • Catalyst Speciation: The ratio of ligand to palladium can influence the active catalytic species. For instance, lower ligand-to-palladium ratios may favor the formation of multinuclear palladium clusters, which have been shown to exhibit different regioselectivity compared to mononuclear species.[4]

Regioselective Pathways cluster_start Starting Material cluster_pathA Pathway A: C2 Coupling cluster_pathB Pathway B: C3 Coupling Start This compound OA_A Oxidative Addition at C2-Cl Start->OA_A Pd(0)L_n (e.g., Bulky Ligand) OA_B Oxidative Addition at C3-Br Start->OA_B Pd(0)L_n (e.g., Less Hindered Ligand) Prod_A 3-Bromo-4-methyl-5-nitro-2-(R)-pyridine OA_A->Prod_A + R-M (Transmetalation, Reductive Elimination) Prod_B 2-Chloro-4-methyl-5-nitro-3-(R)-pyridine OA_B->Prod_B + R-M (Transmetalation, Reductive Elimination)

Caption: Competing oxidative addition pathways for the substrate.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7][8] It typically involves the coupling of an organoboron reagent (e.g., a boronic acid) with an organic halide.

Optimized Conditions Summary

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80
Note: Conditions are based on established procedures for analogous dihalopyridine systems and serve as a robust starting point for optimization.[9][10]

Detailed Step-by-Step Protocol (using Entry 2 conditions)

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos. Add 1 mL of toluene and stir for 5 minutes to pre-form the catalyst.

    • Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat this cycle three times).

    • Under a positive pressure of inert gas, add the pre-formed catalyst solution to the Schlenk flask via syringe, followed by the remaining 4 mL of anhydrous toluene.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality Behind Choices:

    • Base (K₃PO₄): A base is essential to activate the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻) which facilitates the transmetalation step.[6]

    • Ligand (SPhos): SPhos is a bulky, electron-rich biarylphosphine ligand. Its steric bulk promotes the final, often rate-limiting, reductive elimination step to release the product, while its electron-donating character facilitates the initial oxidative addition.

Protocol 2: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[5][11] This reaction is of paramount importance in pharmaceutical development.[12]

Optimized Conditions Summary

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
1Pd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (1.5)Toluene100
2Pd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (2.0)1,4-Dioxane110
3Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2.5)Toluene100
Note: Strong, non-nucleophilic bases and bulky, electron-rich phosphine ligands are critical for success in these transformations.[13][14]

Detailed Step-by-Step Protocol (using Entry 1 conditions)

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

    • (±)-BINAP (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

    • Anhydrous, degassed toluene (5 mL)

  • Procedure:

    • Inside a glovebox or under a strong flow of inert gas, add NaOtBu, (±)-BINAP, and Pd₂(dba)₃ to an oven-dried Schlenk tube with a stir bar.

    • Add the this compound and the amine coupling partner.

    • Add anhydrous toluene (5 mL).

    • Seal the tube tightly with a Teflon screw cap.

    • Remove the tube from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

    • Stir the mixture vigorously for 16-24 hours. Monitor by LC-MS.

    • After cooling to room temperature, carefully open the tube. Dilute the mixture with diethyl ether (20 mL) and wash with brine (2 x 15 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

  • Causality Behind Choices:

    • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond of the Pd-amine adduct) to form the palladium-amido intermediate, which precedes reductive elimination.[13][14]

    • Ligand (BINAP): This bidentate phosphine ligand forms a stable, well-defined complex with palladium that is highly active. The bulky naphthyl groups facilitate the C-N bond-forming reductive elimination step.[5]

Protocol 3: Sonogashira C-C (sp²-sp) Coupling

The Sonogashira coupling reaction forges a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. It is an indispensable tool for synthesizing conjugated enynes and arylalkynes.[15][16][17]

Optimized Conditions Summary

EntryCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.5)DMF80
2Pd(PPh₃)₄ (3)CuI (5)DIPEA (3.0)Toluene90
3Pd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2 mL per 0.5 mmol)DMF100
Note: The classic Sonogashira protocol relies on a dual-catalyst system of palladium and copper(I) iodide.[15][17]

Detailed Step-by-Step Protocol (using Entry 1 conditions)

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.1 mmol, 1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv)

    • Anhydrous, degassed DMF (5 mL)

  • Procedure:

    • To a Schlenk flask containing a stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

    • Heat the reaction mixture to 80 °C and stir. The reaction is often rapid (2-6 hours). Monitor by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Causality Behind Choices:

    • Co-catalyst (CuI): In the Sonogashira mechanism, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[17]

    • Base (Et₃N): The amine base serves two purposes: it neutralizes the hydrogen halide (HX) byproduct formed during the reaction and assists in the deprotonation of the terminal alkyne to form the acetylide.[15]

Synthesis of Starting Material

The title compound, this compound, is readily prepared in two high-yielding steps from commercially available 4-methyl-5-nitropyridin-2-ol.[18]

Synthesis_Workflow Start 4-Methyl-5-nitropyridin-2-ol Step1 Bromination Start->Step1 Br₂, AcOH Intermediate 3-Bromo-4-methyl-5-nitropyridin-2-ol Step1->Intermediate Step2 Chlorination Intermediate->Step2 POCl₃, CH₃CN, 75 °C Final 3-Bromo-2-chloro-4-methyl- 5-nitropyridine Step2->Final

References

The Strategic Utility of 3-Bromo-2-chloro-4-methyl-5-nitropyridine: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the demand for functionalized heterocyclic scaffolds remains insatiable. Pyridine derivatives, in particular, are core components of numerous market-approved drugs and biologically active molecules. Among the vast array of available pyridine building blocks, 3-Bromo-2-chloro-4-methyl-5-nitropyridine stands out as a highly versatile and strategically valuable intermediate.[1] Its unique arrangement of substituents—two distinct halogens for sequential and regioselective functionalization, a nitro group for electronic activation and further derivatization, and a methyl group for steric and electronic influence—offers a rich platform for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into the causality behind its reactivity, offering detailed, field-proven protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 251.47 g/mol . Its structure is characterized by a pyridine ring bearing a bromine atom at the 3-position, a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. The presence of both bromine and chlorine atoms, coupled with the electron-withdrawing nitro group, significantly enhances its reactivity towards various synthetic transformations.[1]

Protocol for the Synthesis of this compound

A reliable and high-yielding synthesis of the title compound can be achieved in a two-step sequence starting from 4-Methyl-5-nitropyridin-2-ol, as detailed in the supplementary information of a study by The Royal Society of Chemistry.[2]

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

  • Add bromine (6.0 eq) dropwise over 1.5 hours.

  • Stir the mixture for 5 minutes after the addition is complete.

  • Pour the reaction mixture into ice-water and stir for 1 hour.

  • Filter the resulting suspension and wash the residue with water.

  • Dry the solid in vacuo to afford 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid (yield: ~91%).

Step 2: Chlorination of 3-bromo-4-methyl-5-nitropyridin-2-ol

  • Suspend the 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) from the previous step in acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise.

  • Heat the reaction mixture at 75 °C for 19 hours.

  • Allow the mixture to cool to room temperature and then pour it into ice-water.

  • Isolate the precipitate by filtration, wash with water, and dry in vacuo.

  • The resulting solid is this compound (yield: ~88%).

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Chlorination Start_1 4-Methyl-5-nitropyridin-2-ol Product_1 3-bromo-4-methyl-5-nitropyridin-2-ol Start_1->Product_1 Bromination Reagents_1 Br₂, AcOH Reagents_1->Product_1 Start_2 3-bromo-4-methyl-5-nitropyridin-2-ol Product_1->Start_2 Product_2 This compound Start_2->Product_2 Chlorination Reagents_2 POCl₃, MeCN Reagents_2->Product_2

Caption: Synthetic workflow for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Study in Regioselectivity

The presence of two different halogen atoms on the pyridine ring opens up possibilities for selective, sequential cross-coupling reactions. The regiochemical outcome is dictated by a combination of factors, including the inherent reactivity of the C-X bond (C-Br vs. C-Cl), the electronic environment of the pyridine ring, and the choice of catalyst and ligands.

Regioselectivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > OTf > Cl.[3] For dihalogenated pyridines, positions alpha to the ring nitrogen (C2 and C6) are generally more susceptible to oxidative addition due to electronic factors.[3]

For this compound, these two factors are in opposition. The C-Cl bond is at the more reactive C2 position, while the C-Br bond is inherently more reactive than the C-Cl bond. The strong electron-withdrawing effect of the nitro group at the 5-position further activates the entire ring towards oxidative addition. In such cases, careful selection of the palladium catalyst and, most importantly, the phosphine ligand can often be used to control the site of the reaction.[4] Sterically demanding ligands may favor reaction at the less hindered position, while electronically tuned ligands can differentiate between the C-Br and C-Cl bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[5] When employing this compound, it is anticipated that the reaction can be tuned to occur selectively at either the C2 or C3 position. For selective coupling at the C3 position, conditions that favor the inherent reactivity of the C-Br bond should be chosen.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Target PositionReference
1Pd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285C3 (Br)[6]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692C2 (Cl)[6]
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888C3 (Br)[6]

Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[6]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkyne moieties into the pyridine ring.[7][8] Similar to the Suzuki coupling, regioselectivity can be a key challenge. The use of a copper(I) co-catalyst is standard in these reactions.

Protocol: Selective Sonogashira Coupling at the C3-Position

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[6]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[9][10] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with heteroaryl halides.[11]

Protocol: Buchwald-Hartwig Amination at the C2-Position

This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines, favoring the more activated C2 position.[11]

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki R-B(OH)₂ Pd Catalyst, Base Start->Suzuki Sonogashira R-C≡CH Pd/Cu Catalyst, Base Start->Sonogashira Buchwald R₂NH Pd Catalyst, Base Start->Buchwald Product_Suzuki Aryl/Vinyl Substituted Pyridine Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Substituted Pyridine Sonogashira->Product_Sonogashira Product_Buchwald Amino Substituted Pyridine Buchwald->Product_Buchwald

Caption: Palladium-catalyzed cross-coupling reactions of the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the 5-position makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group (C6 and C4, and C2) are particularly activated. Given the substitution pattern of this compound, the C2-chloro position is highly activated for SNAr, being both alpha to the pyridine nitrogen and ortho to the nitro group.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[12] However, some studies suggest that for certain substrates and nucleophiles, the reaction may proceed through a concerted mechanism.[13][14]

Protocol: SNAr with an Amine Nucleophile

This protocol is based on general procedures for SNAr reactions on electron-deficient halopyridines.[15]

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) in a polar aprotic solvent such as DMF or DMSO (5 mL).

  • Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 equiv).

  • Reaction: Heat the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. Its distinct electronic and steric properties, combined with the presence of two different halogens, allow for a high degree of control over regioselectivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in the development of novel molecules with potential applications in medicine and agriculture. Careful consideration of the interplay between the substrate's inherent reactivity and the judicious choice of reaction conditions will be paramount to achieving the desired synthetic outcomes.

References

Application Notes and Protocols for the Purification of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

This document provides a comprehensive guide to the purification of 3-Bromo-2-chloro-4-methyl-5-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is critical for the success of subsequent synthetic steps, impacting reaction yield, impurity profiles of downstream products, and overall process efficiency. We present detailed protocols for three primary purification techniques: recrystallization, silica gel column chromatography, and extractive workup. Each protocol is accompanied by a discussion of the underlying chemical principles, expected outcomes, and troubleshooting advice to empower researchers in achieving high-purity material.

Introduction: The Importance of Purity

This compound (MW: 251.47 g/mol ) is a polysubstituted pyridine derivative whose reactivity is governed by its distinct functional groups. The electron-withdrawing nitro group, coupled with the halogen substituents, makes the pyridine ring susceptible to nucleophilic aromatic substitution, a common strategy in the synthesis of more complex molecules.

The typical synthesis of this compound involves the chlorination of 3-bromo-4-methyl-5-nitropyridin-2-ol using reagents such as phosphorus oxychloride (POCl₃) in a solvent like acetonitrile.[1] The crude product obtained from this synthesis is often a brown, solidified oil, indicating the presence of colored impurities, residual solvents (e.g., acetonitrile, toluene), and potentially unreacted starting materials or by-products.[1] For applications in drug development and other fields requiring high standards of purity, the removal of these impurities is a non-negotiable step. This guide provides the necessary protocols to achieve a purity of >98%.

Pre-Purification Analysis and Safety Considerations

Before commencing any purification protocol, it is essential to characterize the crude material to identify the major impurities. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose.

Safety: this compound and its related compounds are classified as irritants and may be harmful if swallowed or inhaled. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Purification Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.

Rationale for Solvent Selection

Based on the purification of structurally similar compounds like 2-chloro-3-nitropyridine, which can be recrystallized from ethyl acetate, we have identified a mixed solvent system of ethanol and water as highly effective for this compound.[2] Ethanol is a polar protic solvent that should effectively dissolve the target compound when heated, while water acts as an anti-solvent, reducing the solubility upon cooling and promoting crystallization.

Data Presentation: Solvent Properties
SolventBoiling Point (°C)Polarity IndexRole
Ethanol785.2Primary Solvent
Deionized Water1009.0Anti-solvent

Experimental Workflow: Recrystallization

G cluster_0 Recrystallization Protocol A Dissolve crude solid in minimum hot ethanol B Add hot water dropwise until solution becomes turbid A->B C Re-heat to re-dissolve (add minimal ethanol if needed) B->C D Allow to cool slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold ethanol/water (1:1) F->G H Dry crystals under vacuum G->H

Caption: Workflow for the recrystallization of this compound.

Detailed Protocol: Recrystallization
  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Inducing Precipitation: While still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Re-dissolution: If turbidity is excessive, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold 1:1 mixture of ethanol and water to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. The purified product should be a pale yellow to off-white solid.

Purification Technique 2: Silica Gel Column Chromatography

For the separation of closely related impurities or when dealing with oily crude products, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Rationale for Method Development

Given the polar nature of the nitro group and the pyridine nitrogen, this compound is expected to have moderate polarity. A common and effective eluent system for such compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] The optimal ratio can be determined by preliminary TLC analysis.

Data Presentation: TLC and Column Parameters
ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most organic purifications.
TLC Mobile Phase 20% Ethyl Acetate in HexaneGood starting point for separation.
Target Rf 0.25 - 0.35Ensures good separation on the column.
Column Eluent 10-30% Ethyl Acetate in Hexane (Gradient)Start with a lower polarity to elute non-polar impurities, then increase to elute the product.
Loading Method Dry LoadingRecommended for better resolution.

Experimental Workflow: Column Chromatography

G cluster_1 Column Chromatography Protocol A Determine optimal eluent with TLC (Target Rf ~0.3) B Pack column with silica gel slurry in low polarity eluent A->B C Dry load crude product adsorbed onto silica gel B->C D Elute with solvent gradient, starting with low polarity C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent under reduced pressure G->H

Caption: Workflow for silica gel column chromatography purification.

Detailed Protocol: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on a TLC plate. Develop the plate in a 20% ethyl acetate/hexane mixture. Visualize the spots under UV light. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure.

  • Sample Loading (Dry): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate) to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purification Technique 3: Extractive Workup

A liquid-liquid extraction is an essential preliminary purification step, particularly after the synthetic workup, to remove inorganic salts, water-soluble impurities, and acidic or basic by-products.

Rationale for Solvent and Reagent Selection

The synthesis of this compound often involves an acidic workup.[1] Neutralizing the aqueous phase with a mild base like sodium bicarbonate will ensure the neutral organic product partitions efficiently into an organic solvent. Ethyl acetate is a good choice for the extraction solvent due to its moderate polarity and immiscibility with water. A subsequent wash with brine helps to remove residual water from the organic layer.

Experimental Workflow: Extractive Workup

G cluster_2 Extractive Workup Protocol A Dissolve crude product in Ethyl Acetate B Transfer to a separatory funnel A->B C Wash with saturated NaHCO3 solution B->C D Separate aqueous layer C->D E Wash organic layer with brine D->E F Separate aqueous layer E->F G Dry organic layer over anhydrous Na2SO4 or MgSO4 F->G H Filter and concentrate under reduced pressure G->H

Caption: Workflow for the extractive purification of the crude product.

Detailed Protocol: Extractive Workup
  • Dissolution: Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Neutralization Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Vent the funnel frequently to release any evolved CO₂ gas.

  • Separation: Allow the layers to separate and discard the aqueous (lower) layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or column chromatography.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the purification of this compound. The choice of technique will depend on the nature and quantity of impurities present in the crude material, as well as the final purity required. For most applications, a sequential approach of an initial extractive workup followed by recrystallization will yield material of high purity. For more challenging separations, column chromatography offers a reliable alternative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable protocols to resolve them.

Question 1: Why is the yield of my final product, this compound, consistently low?

Answer:

Low yields can stem from several factors throughout the multi-step synthesis. The primary areas to investigate are the efficiency of the nitration, chlorination, and bromination steps, as well as potential product loss during workup and purification.

Potential Causes and Solutions:

  • Inefficient Nitration: The initial nitration of the pyridine ring is often a critical step. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging.[1][2][3] In strong acidic media required for nitration, the pyridine nitrogen is protonated, further deactivating the ring.[2][3]

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Ensure the use of high-purity fuming nitric acid and concentrated sulfuric acid.

      • Optimize Reaction Temperature: Carefully control the temperature during the addition of the nitrating mixture. An initial cooling phase (0-10°C) followed by a carefully controlled heating period is often necessary to drive the reaction to completion without excessive side-product formation.[4]

      • Monitor Reaction Time: Extended reaction times may be necessary for complete conversion, but prolonged exposure to harsh nitrating conditions can also lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incomplete Chlorination: The conversion of the hydroxyl intermediate to the chloro-derivative using reagents like phosphorus oxychloride (POCl₃) can be incomplete.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: POCl₃ is sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.

      • Optimize Reagent Stoichiometry and Temperature: An excess of POCl₃ may be required to drive the reaction to completion. The reaction temperature is also critical; heating is typically necessary.[5]

      • Effective Quenching: The workup procedure, which often involves pouring the reaction mixture into ice water, must be performed carefully to avoid hydrolysis of the desired chloro-product back to the starting material.[5]

  • Suboptimal Bromination: The introduction of the bromine atom can also be a source of low yield.

    • Troubleshooting Protocol:

      • Choice of Brominating Agent: The reactivity of the brominating agent should be appropriate for the substrate.

      • Control of Reaction Conditions: Similar to other steps, temperature and reaction time are key parameters to optimize.

Question 2: My NMR/LC-MS analysis shows an unexpected peak. What could it be?

Answer:

The presence of unexpected peaks in your analytical data indicates the formation of impurities. The nature of these impurities can often be deduced from the synthetic route.

Common Impurities and Their Identification:

Impurity Potential Cause Identification (Expected Analytical Signature)
Isomeric Products Non-regioselective nitration or bromination. The nitration of 2-amino-4-methylpyridine can yield both 3-nitro and 5-nitro isomers.[4]LC-MS: Same mass, different retention time. NMR: Different chemical shifts and coupling patterns in the aromatic region.
Starting Material/Intermediates Incomplete reaction in any of the synthetic steps.LC-MS: Peaks corresponding to the molecular weights of starting materials or intermediates. NMR: Signals corresponding to the known spectra of the precursors.
Over-brominated Product Excess brominating agent or harsh reaction conditions.LC-MS: A peak with a mass corresponding to the addition of an extra bromine atom.
Hydroxy- or Amino-precursors Incomplete chlorination or hydrolysis of the chloro-product during workup.LC-MS: Peaks with molecular weights corresponding to the hydroxy or amino analogs.
Oxidized Byproducts Harsh nitrating conditions can lead to oxidation of the methyl group.[1]LC-MS: Peaks with molecular weights corresponding to the carboxylic acid or other oxidized forms.

Workflow for Impurity Identification:

G start Unexpected Peak in Analysis check_mw Check Molecular Weight (LC-MS) start->check_mw check_nmr Analyze NMR Spectrum start->check_nmr compare_sm Compare with Starting Materials/Intermediates check_mw->compare_sm iso_pattern Look for Isotopic Pattern of Halogens check_mw->iso_pattern oxidized Consider Oxidized Byproducts check_mw->oxidized check_nmr->compare_sm result Identify Impurity compare_sm->result iso_pattern->result oxidized->result G A 4-Methyl-5-nitropyridin-2-ol B 3-Bromo-4-methyl-5-nitropyridin-2-ol A->B Bromination (e.g., Br2, AcOH) C This compound B->C Chlorination (e.g., POCl3)

References

Technical Support Center: A Senior Scientist's Guide to Optimizing the Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine, a valuable intermediate in pharmaceutical and fine chemical development, presents a classic challenge in heterocyclic chemistry.[1] This guide is structured to address the most common issues encountered during its synthesis, helping you enhance both yield and purity.

We will explore two primary synthetic strategies:

  • The Direct Nitration Approach: A seemingly straightforward but challenging electrophilic aromatic substitution.

  • The Chlorination Route: An alternative, literature-documented pathway that often provides higher yields.[2]

Part 1: Troubleshooting the Direct Nitration of 3-Bromo-2-chloro-4-methylpyridine

This approach involves the direct nitration of the 3-bromo-2-chloro-4-methylpyridine precursor. While attractive for its directness, it is often plagued by low yields due to the heavily deactivated nature of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the direct nitration of 3-bromo-2-chloro-4-methylpyridine?

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3]

  • Nucleophilic Attack: The π-electron system of the pyridine ring attacks the nitronium ion. This is the rate-determining step.

  • Rearomatization: A weak base (like the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring.

The directing effects of the substituents (ortho, para-directing methyl group vs. meta-directing chloro and bromo groups) and the overall deactivation of the ring make the regioselectivity and reaction rate a significant challenge.

Q2: Why is this direct nitration reaction often low-yielding?

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom.[4][5] This makes it significantly less reactive towards electrophiles than benzene. The presence of two strongly electron-withdrawing halogens (bromo and chloro) further deactivates the ring, making the required reaction conditions exceptionally harsh. These conditions, typically high temperatures and strongly acidic media, can lead to several problems:

  • Oxidative Degradation: The starting material or product can be oxidized and destroyed by the hot, concentrated acid mixture.[4]

  • Formation of Side Products: Harsh conditions can promote the formation of undesired isomers or other byproducts.

  • Difficult to Control: The reaction can be highly exothermic, leading to thermal runaways if not managed carefully.

Q3: What are the most critical parameters to control for this reaction?

Success hinges on the precise control of three key parameters:

  • Temperature: This is arguably the most critical factor. The reaction must be cooled during the addition of reagents and then carefully heated to the optimal temperature.

  • Reagent Stoichiometry: The ratio of sulfuric acid to nitric acid must be optimized to ensure efficient generation of the nitronium ion without excessive oxidation.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged exposure to harsh conditions can degrade the product. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

Troubleshooting Guide: Direct Nitration

Problem 1: Very low or no conversion of starting material.

  • Possible Cause: The reaction conditions are not sufficiently forcing to overcome the high activation energy of the deactivated ring.

  • Solution & Protocol:

    • Verify Reagent Quality: Ensure that you are using concentrated (98%) sulfuric acid and fuming (>90%) nitric acid. Water content will quench the nitronium ion.

    • Increase Temperature Systematically: After adding all reagents at a low temperature (e.g., 0-5 °C), slowly raise the temperature in 10 °C increments (e.g., from 50 °C to 80 °C), holding for 30 minutes at each step and monitoring the reaction progress by TLC.

    • Adjust Acid Ratio: An excess of sulfuric acid can increase the concentration of the nitronium ion. Try increasing the volume ratio of H₂SO₄:HNO₃ from a standard 3:1 to 4:1 or 5:1.

Problem 2: The reaction mixture turns black, and multiple spots appear on the TLC plate.

  • Possible Cause: This indicates significant degradation (charring) of the organic material due to conditions being too harsh, either from excessive temperature or overly aggressive nitrating agents.

  • Solution & Protocol:

    • Strict Temperature Control: Pre-cool the sulfuric acid to 0 °C before slowly adding the pyridine substrate. Maintain this temperature throughout the dropwise addition of nitric acid. Use an ice/salt bath for better temperature management.

    • Reverse Addition: Consider adding the pyridine substrate (dissolved in a portion of the sulfuric acid) dropwise to the pre-mixed and cooled nitrating mixture (HNO₃ in the rest of the H₂SO₄). This maintains a low concentration of the sensitive substrate in the highly oxidative mixture at any given time.

    • Quenching Procedure: Ensure the work-up is performed correctly by pouring the cooled reaction mixture slowly onto a large amount of crushed ice. This dilutes the acid and dissipates heat effectively, preventing degradation during work-up.

Workflow for Optimizing Direct Nitration

Below is a logical workflow for troubleshooting and optimizing the direct nitration protocol.

G Troubleshooting workflow for direct nitration. cluster_prep Preparation cluster_reaction Reaction Execution & Monitoring cluster_troubleshoot Troubleshooting Loop start Start: 3-bromo-2-chloro-4-methylpyridine reagents Verify Reagent Purity (Conc. H₂SO₄, Fuming HNO₃) start->reagents setup Initial Run: - Temp: 0°C add, then 50°C - H₂SO₄:HNO₃ = 3:1 reagents->setup monitor Monitor by TLC/HPLC setup->monitor outcome Sufficient Conversion? monitor->outcome no No outcome->no yes Yes outcome->yes temp Increase Temp (e.g., to 70°C) no->temp end_node Proceed to Work-up & Purification yes->end_node temp->monitor degradation Degradation Observed? temp->degradation ratio Increase H₂SO₄ Ratio (e.g., to 4:1) ratio->monitor degradation->temp No degradation->ratio Yes

A logical workflow for troubleshooting the direct nitration reaction.

Part 2: An Alternative High-Yield Synthesis via Chlorination

Given the inherent difficulties of the direct nitration route, an alternative synthesis reported in the literature offers a more reliable and higher-yielding pathway.[2] This method involves the chlorination of a pyridin-2-ol precursor.

Overview of the Route: The synthesis starts from 3-bromo-4-methyl-5-nitropyridin-2-ol and converts the hydroxyl group at the 2-position into a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Detailed Experimental Protocol

This protocol is adapted from a procedure reported by The Royal Society of Chemistry.[2]

  • Setup: In a fume hood, suspend 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetonitrile (CH₃CN, approx. 6 mL per gram of starting material).

  • Reagent Addition: To the suspension, add phosphorus oxychloride (POCl₃, 1.6 eq) dropwise at room temperature. The addition should be slow to control any initial exotherm.

  • Heating: Heat the reaction mixture to 75 °C and maintain this temperature for approximately 19 hours, or until reaction completion is confirmed by TLC/LC-MS.

  • Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-water (approx. 25 mL per gram of starting material) with stirring. A precipitate should form.

  • Isolation: Isolate the solid product by filtration. Wash the residue thoroughly with water (2 x 2 mL per gram) to remove any remaining acid.

  • Drying: Dry the isolated solid in a vacuum oven to obtain the final product, this compound. This procedure has reported yields as high as 88%.[2]

Data Summary: Comparison of Synthetic Routes
ParameterDirect Nitration (Optimized Target)Chlorination of Pyridin-2-ol[2]
Starting Material 3-Bromo-2-chloro-4-methylpyridine3-bromo-4-methyl-5-nitropyridin-2-ol
Key Reagents Conc. H₂SO₄, Fuming HNO₃POCl₃, CH₃CN
Temperature 0 °C to 80 °C (Variable)75 °C (Constant)
Key Challenge Ring deactivation, degradationHandling of POCl₃
Reported Yield Highly variable, often <50%Up to 88%
FAQs for the Alternative Route

Q1: Why is this chlorination route often higher yielding?

This route circumvents the challenging electrophilic nitration of a deactivated ring. The nitro group is already installed on a more reactive precursor (a pyridin-2-ol). The final step, a nucleophilic substitution/dehydration reaction with POCl₃ to replace the hydroxyl group with a chlorine, is a well-established and generally efficient transformation for this class of compounds.

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and toxic substance that reacts violently with water.

  • Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber).

  • Reaction with Water: The violent reaction with water produces phosphoric acid and corrosive hydrogen chloride (HCl) gas. Ensure all glassware is scrupulously dry.

  • Quenching: The work-up step of pouring the reaction mixture into ice-water is highly exothermic and releases HCl gas. This must be done slowly, with efficient stirring, and in a well-ventilated fume hood.

By understanding the chemical principles behind these synthetic routes and anticipating potential pitfalls, you can more effectively optimize your experimental conditions to achieve a high yield of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting in a practical question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

The initial step in the synthesis involves the electrophilic bromination of 4-methyl-5-nitropyridin-2-ol. While seemingly straightforward, this step is critical for the overall yield and purity of the final product.

Question 1: My yield of 3-Bromo-4-methyl-5-nitropyridin-2-ol is significantly lower than expected, and I observe multiple products in my crude analysis. What are the likely side reactions?

Answer: Low yields in this bromination step are typically due to competing side reactions. The primary concerns are over-bromination and potential side-chain bromination .

  • Over-bromination (Di-bromination): The pyridin-2-ol tautomer is an electron-rich system, making it susceptible to further electrophilic attack after the first bromination. This can lead to the formation of a di-brominated species, consuming your starting material and desired product.

  • Side-Chain (Benzylic) Bromination: While less common under electrophilic conditions, radical bromination of the 4-methyl group can occur, especially if the reaction is initiated by light or radical initiators present as impurities in the reagents.[1][2] This leads to the formation of 3-bromo-4-(bromomethyl)-5-nitropyridin-2-ol.

Troubleshooting Guide: Bromination Step

Problem Potential Cause Recommended Solution
Low Yield & Multiple Spots on TLC/LC-MS Over-bromination 1. Control Stoichiometry: Use a precise amount of bromine (typically 1.0-1.1 equivalents). A large excess of bromine will favor di-bromination. 2. Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the second bromination. 3. Slow Addition: Add the bromine dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
Presence of a byproduct with M+78/80 peak Side-Chain Bromination 1. Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil). 2. Use High-Purity Reagents: Ensure your bromine and solvent are free from radical initiators. 3. Quench Radicals: In some cases, the addition of a radical scavenger in trace amounts might be beneficial, though this should be optimized carefully.
Incomplete Reaction Insufficient Bromine or Reaction Time 1. Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. 2. Slight Excess of Bromine: If the reaction stalls, a small additional charge of bromine (e.g., 0.05 equivalents) can be added.

Experimental Protocol: Optimized Bromination of 4-Methyl-5-nitropyridin-2-ol

  • Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for an additional hour after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Part 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol with POCl₃

The second step involves the conversion of the pyridin-2-ol to the 2-chloro derivative using phosphorus oxychloride (POCl₃). This is a dehydration-chlorination reaction.

Question 2: After the reaction with POCl₃ and workup, my final product is contaminated with a significant amount of the starting material (3-Bromo-4-methyl-5-nitropyridin-2-ol). How can I drive the reaction to completion?

Answer: The presence of unreacted starting material indicates an incomplete reaction. This can be due to several factors:

  • Insufficient POCl₃: The stoichiometry of POCl₃ is crucial. An insufficient amount will lead to an incomplete reaction.

  • Inadequate Temperature or Reaction Time: This reaction often requires elevated temperatures to proceed at a reasonable rate.[3]

  • Hydrolysis of POCl₃: POCl₃ is highly reactive towards water. Any moisture in the reagents or solvent will consume the POCl₃, rendering it unavailable for the desired reaction.[4][5]

Question 3: The workup of my POCl₃ reaction is very exothermic and difficult to control. Are there any specific precautions I should take?

Answer: Yes, the workup of reactions involving POCl₃ requires extreme caution. POCl₃ reacts violently with water in an exothermic reaction, producing phosphoric acid and hydrogen chloride gas.[4][5]

  • Quenching Procedure: Always cool the reaction mixture to room temperature before quenching. The quench should be performed by slowly and carefully adding the reaction mixture to a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat generated.

  • Incomplete Hydrolysis: Incomplete hydrolysis of POCl₃ can lead to the formation of metastable pyrophosphoryl chloride intermediates, which can decompose exothermically later in the workup.[4] Ensuring a sufficient amount of water/ice and adequate stirring during the quench is essential for complete hydrolysis.

Troubleshooting Guide: Chlorination Step

Problem Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient POCl₃ 2. Inadequate Temperature/Time 3. Moisture Contamination 1. Optimize Stoichiometry: Use a slight excess of POCl₃ (e.g., 1.5-2.0 equivalents). 2. Increase Temperature/Time: As per literature, heating at around 75-80 °C for several hours is often necessary.[3] Monitor by TLC/LC-MS. 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
Difficult/Exothermic Workup Violent Reaction of POCl₃ with Water 1. Controlled Quenching: Cool the reaction mixture before slowly adding it to a large volume of crushed ice with vigorous stirring. 2. Inverse Addition: Consider adding ice slowly to the cooled reaction mixture, although this is often more difficult to control on a larger scale.
Low Purity of Final Product Formation of Phosphoric Acid Byproducts 1. Thorough Washing: After filtration, wash the crude product thoroughly with water to remove any water-soluble phosphorus byproducts. 2. Bicarbonate Wash: A wash with a dilute sodium bicarbonate solution can help to neutralize any remaining acidic impurities.

Experimental Protocol: Optimized Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

  • Suspend 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) in anhydrous acetonitrile.

  • Carefully add phosphorus oxychloride (1.6 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 75 °C and maintain for 18-20 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into a large beaker containing crushed ice with vigorous stirring.

  • Filter the resulting precipitate.

  • Wash the solid with copious amounts of cold water, followed by a wash with a cold, dilute sodium bicarbonate solution.

  • Dry the product under vacuum.

Visualizing the Synthetic Pathway and Side Reactions

To better understand the process, the following diagrams illustrate the main synthetic route and the formation of key side products.

Synthesis_Pathway SM 4-Methyl-5-nitropyridin-2-ol INT 3-Bromo-4-methyl-5-nitropyridin-2-ol SM->INT Br₂, AcOH P This compound INT->P POCl₃, MeCN

Caption: Main synthetic pathway.

Side_Reactions cluster_bromination Bromination Side Reactions cluster_chlorination Chlorination Side Reactions SM 4-Methyl-5-nitropyridin-2-ol INT Desired Product: 3-Bromo-4-methyl-5-nitropyridin-2-ol SM->INT Br₂ (1 eq) SP2 Side Product: Side-chain Bromination SM->SP2 Br₂ (Radical Conditions) SP1 Side Product: Di-bromo Species INT->SP1 Excess Br₂ INT2 3-Bromo-4-methyl-5-nitropyridin-2-ol P Desired Product: This compound INT2->P POCl₃ SP3 Side Product: Unreacted Starting Material INT2->SP3 Incomplete Reaction POCl3 POCl₃ SP4 Side Product: Phosphoric Acid + HCl POCl3->SP4 Hydrolysis H2O H₂O (moisture) H2O->SP4

Caption: Common side reactions.

References

Stability issues of 3-Bromo-2-chloro-4-methyl-5-nitropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-Bromo-2-chloro-4-methyl-5-nitropyridine (CAS No. 1049706-73-1). This highly functionalized pyridine derivative is a potent intermediate in pharmaceutical and agrochemical synthesis, prized for its multiple reactive sites.[1][2] However, its utility is intrinsically linked to its high reactivity, which can present significant stability challenges under various reaction conditions. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and validated protocols to ensure successful and reproducible outcomes. We will explore the causality behind common experimental failures and provide robust solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Fundamental Stability Profile

This section addresses the core chemical properties and handling considerations for this compound.

Question 1: What are the key structural features that dictate the reactivity and stability of this molecule?

Answer: The reactivity of this compound is dominated by the interplay of three key features on the pyridine ring:

  • Pyridine Nitrogen: As a heteroatom, the nitrogen atom is electron-withdrawing, reducing the aromatic electron density of the entire ring system and making it susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): Positioned at C-5, the nitro group is a powerful electron-withdrawing group. Its resonance and inductive effects dramatically decrease electron density at the C-2 and C-4 positions. This pronounced electrophilicity is the primary driver of the compound's reactivity.[3]

  • Halogen Leaving Groups: The molecule possesses two different halogens. The chlorine atom at the C-2 position is highly activated for nucleophilic aromatic substitution (SNAr) due to its ortho position relative to the ring nitrogen and para to the activating nitro group.[3][4] The bromine at the C-3 position is significantly less activated toward SNAr.

This electronic arrangement makes the C-2 chlorine the most probable site for displacement by a wide range of nucleophiles.[5][6]

Question 2: What are the official recommendations for storing and handling this compound?

Answer: To maintain its chemical integrity, this compound must be handled with care.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, moisture, and direct sunlight.[1][7] Some suppliers recommend storing at room temperature, while others suggest refrigerated conditions for long-term stability.[8] Always refer to the supplier's Safety Data Sheet (SDS).

  • Handling: Use standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified fume hood to avoid inhalation.[7] The compound is classified as toxic if swallowed and can cause serious eye damage.[9][10][11] Avoid contact with strong oxidizing agents, strong bases, and moisture, as these can trigger decomposition.[7]

Question 3: What is the primary decomposition pathway I should be concerned about?

Answer: The most prevalent and often unavoidable "decomposition" pathway under reaction conditions is Nucleophilic Aromatic Substitution (SNAr) , specifically at the C-2 position. The presence of common laboratory nucleophiles—including amines, alkoxides, water/hydroxide, and even some basic reagents—can readily displace the C-2 chlorine atom. This often occurs even at room temperature, leading to the formation of unwanted byproducts and a reduction in the yield of the desired product.

cluster_reaction Primary Decomposition/Reaction Pathway reagent 3-Bromo-2-chloro- 4-methyl-5-nitropyridine meisenheimer Meisenheimer Complex (Stabilized Intermediate) reagent->meisenheimer Attack at C-2 nucleophile Nucleophile (e.g., R-NH₂, R-O⁻, OH⁻) product C-2 Substituted Product meisenheimer->product Elimination chloride Cl⁻ meisenheimer->chloride

Caption: SNAr at the C-2 position is the most common reactivity pathway.

Section 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific problems encountered during experiments.

Problem 1: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) at the C-3 bromine, but I am observing a major side product where my nucleophile or solvent has replaced the C-2 chlorine.

Causality Explained: This is a classic case of competing reactivities. The conditions required for many cross-coupling reactions (e.g., presence of a base, elevated temperatures, potential nucleophilic phosphine ligands) are also highly conducive to SNAr at the activated C-2 position. The C-X bond at the 2-position of a pyridine ring is known to be more reactive in many cross-coupling conditions than other positions.[5] The rate of SNAr at C-2 can often be faster than the rate of the catalytic cycle for cross-coupling at C-3, especially with bases that are also good nucleophiles (e.g., alkoxides).

Troubleshooting Steps & Recommendations:

  • Choice of Base: This is the most critical parameter. Avoid strongly nucleophilic bases.

    • Recommended: Use weaker, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6]

    • Avoid: Sodium tert-butoxide (NaOtBu), sodium methoxide (NaOMe), or strong organic amine bases if they are not your intended coupling partner.

  • Temperature Control: Perform the reaction at the lowest temperature that still allows for catalytic turnover. High temperatures will disproportionately accelerate the undesired SNAr reaction. Start with room temperature or gentle heating (40-50 °C) and monitor the reaction closely.

  • Ligand Selection: Some phosphine ligands can be nucleophilic and may contribute to side reactions. Consider using sterically hindered biaryl phosphine ligands that are less likely to act as nucleophiles.

  • Reaction Order: Add the palladium catalyst and ligand last, after the substrate, coupling partner, and base have been mixed at a low temperature. This minimizes the time the substrate is exposed to basic conditions before the desired catalytic cycle begins.

ParameterRecommended ModificationRationale
Base Switch from NaOtBu to K₃PO₄Reduces nucleophilicity, minimizing SNAr at C-2.[6]
Temperature Lower from 100 °C to 60 °CSlows the rate of SNAr relative to cross-coupling.
Solvent Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene)Prevents solvent-mediated substitution (e.g., by water or alcohols).

Problem 2: Upon adding my amine nucleophile to displace the C-2 chlorine, the reaction mixture immediately turns dark brown or black, resulting in low yield and a complex product mixture.

Causality Explained: This observation suggests uncontrolled, exothermic side reactions and potential decomposition. While the intended reaction is SNAr at C-2, several factors can lead to this outcome:

  • Exothermic Reaction: The SNAr reaction on this highly activated substrate can be very fast and highly exothermic. If the addition of the nucleophile is too quick or the reaction is not adequately cooled, the resulting temperature spike can cause thermal decomposition of the starting material, intermediates, and products.

  • Formation of Polysubstituted Products: If the amine nucleophile is added in large excess or at high concentration, it's possible to have secondary reactions.

  • Base-Induced Decomposition: The amine itself is a base. This basicity, especially at elevated temperatures, can promote elimination or other decomposition pathways involving the nitro and methyl groups.

Troubleshooting Steps & Recommendations:

  • Control the Rate of Addition: Add the amine nucleophile slowly, dropwise, to a cooled solution (e.g., 0 °C or below) of the pyridine substrate. This allows for dissipation of the heat generated during the reaction.

  • Use a Non-Nucleophilic Base: If a base is required to deprotonate the product, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or proton sponge, rather than relying on an excess of the reacting amine.

  • Dilution: Running the reaction at a lower concentration can help manage the exotherm and minimize intermolecular side reactions.

  • Monitor the Reaction: Use TLC or LCMS to monitor the reaction progress. The reaction may be complete in a much shorter time than anticipated. Quench the reaction as soon as the starting material is consumed to prevent product degradation.

start Reaction Turning Black? check_temp Was reaction cooled during nucleophile addition? start->check_temp Yes sol_cool Solution: Add nucleophile slowly at 0 °C. start->sol_cool No check_base Is an external, non-nucleophilic base being used? check_temp->check_base Yes check_temp->sol_cool No check_conc Is the reaction run under dilute conditions? check_base->check_conc Yes sol_base Solution: Use a hindered base like DIPEA. check_base->sol_base No sol_conc Solution: Increase solvent volume. check_conc->sol_conc No

Caption: Troubleshooting workflow for decomposition during amination.

Problem 3: I am trying to selectively reduce the nitro group to an amine, but my reaction is also causing dehalogenation (loss of Br and/or Cl).

Causality Explained: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for nitro group reduction but is notoriously harsh on aryl halides. The palladium catalyst can readily catalyze the hydrogenolysis (cleavage) of the C-Cl and C-Br bonds, especially on an electron-deficient ring. The reactivity for hydrogenolysis is typically C-I > C-Br > C-Cl.

Troubleshooting Steps & Recommendations:

  • Use Chemical Reducing Agents: These are often more chemoselective.

    • Iron Powder in Acetic Acid (Fe/AcOH): This is a classic, mild, and highly effective method for selectively reducing nitro groups in the presence of halides.[12]

    • Tin(II) Chloride (SnCl₂): Another effective reagent for this transformation. It is typically used in acidic media (HCl) or solvents like ethanol or ethyl acetate.

    • Sodium Dithionite (Na₂S₂O₄): Can be effective, particularly in a biphasic system (e.g., ethyl acetate/water).

  • Modify Hydrogenation Conditions (If required):

    • Catalyst Poisoning: Use a "poisoned" catalyst, such as palladium on calcium carbonate poisoned with lead (Lindlar's catalyst), which can sometimes show higher selectivity.

    • Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. These conditions can sometimes be milder and more selective than high-pressure H₂ gas.

Section 3: Validated Experimental Protocols

Protocol A: Selective Nucleophilic Amination at the C-2 Position

This protocol is designed to minimize decomposition and side reactions during the displacement of the C-2 chlorine with an amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, Dioxane, or DMF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Base Addition (Optional): If a separate base is needed, add a non-nucleophilic base such as DIPEA (1.5 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every hour.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-2-chloro-4-methyl-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reactions involving 3-Bromo-2-chloro-4-methyl-5-nitropyridine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification process.

Introduction: The Challenge of Palladium Removal in Pyridine Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[1] However, the removal of residual palladium from the final product is a critical challenge, particularly in the synthesis of active pharmaceutical ingredients (APIs) where strict regulatory limits are in place.[2][3] The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the drug substance.[2][4]

The substrate, this compound, presents a unique set of challenges. The pyridine nitrogen and the nitro group can coordinate with palladium species, keeping them solubilized in the reaction mixture and hindering removal by simple filtration.[5] The presence of multiple halogens (bromo and chloro) also influences the complexity of the residual palladium species. This guide will walk you through a logical, step-by-step approach to tackling these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction?

A1: The difficulty arises from a combination of factors:

  • Coordination: The nitrogen atom of the pyridine ring can act as a ligand, coordinating with palladium species and increasing their solubility in organic solvents.[5]

  • Multiple Palladium Species: After a reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) complexes, as well as colloidal nanoparticles.[6] Each species may require a different removal strategy.

  • Ligand Effects: The phosphine ligands used in the cross-coupling reaction form stable complexes with palladium that can be difficult to break apart for effective scavenging.[6]

Q2: What are the primary methods for palladium removal?

A2: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium.[4]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[4]

  • Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[7]

  • Solvent Extraction: Using liquid-liquid extraction with an aqueous phase containing a chelating agent to pull palladium out of the organic phase.[8]

Q3: What is a palladium scavenger and how does it work?

A3: A palladium scavenger is a solid support, typically silica or a polymer, that has been functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[7][9] When the reaction mixture is treated with the scavenger, the palladium is selectively bound (chelated) to these functional groups. The solid scavenger can then be easily removed by filtration, taking the palladium with it.[10]

Q4: Can I just use Celite® filtration to remove the palladium?

A4: While filtering through a pad of Celite® is effective for removing heterogeneous catalysts like Pd/C and some precipitated palladium species, it is often insufficient for removing soluble palladium complexes.[6][11] If you still have high palladium levels after Celite filtration, you will need to employ a more robust method like scavenging or crystallization.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured approach to troubleshooting palladium removal. The key is to be systematic and to understand the "why" behind each step.

Diagram: Troubleshooting Workflow for Palladium Removal

G start High Residual Palladium Detected (>10 ppm) celite Initial Work-up: Filter through Celite® start->celite analyze1 Analyze Pd Content (e.g., ICP-MS) celite->analyze1 scavenger Implement Scavenging Protocol analyze1->scavenger Pd > 10 ppm success Palladium Levels Acceptable (<10 ppm) analyze1->success Pd < 10 ppm analyze2 Analyze Pd Content scavenger->analyze2 optimize Optimize Scavenging Conditions (Scavenger type, temp, time) analyze2->optimize Pd > 10 ppm analyze2->success Pd < 10 ppm optimize->analyze2 alternative Consider Alternative Methods (Crystallization, Extraction) optimize->alternative No Improvement alternative->analyze2 fail Persistent High Pd Levels: Re-evaluate entire process alternative->fail No Improvement

Caption: A logical workflow for troubleshooting palladium removal.

Issue 1: High Palladium Content After Initial Filtration

  • Potential Cause: The palladium is likely in a soluble form, as either a Pd(0) or Pd(II) complex, which passes through a simple Celite® filter.[6]

  • Troubleshooting Steps:

    • Quantify the Problem: Before proceeding, it is crucial to determine the exact concentration of residual palladium using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9][12] This will serve as your baseline.

    • Implement a Scavenging Protocol: This is the most direct approach for removing soluble palladium. Thiol-based scavengers are generally a good starting point due to their high affinity for a wide range of palladium species.[13]

Issue 2: Low Product Recovery After Using a Scavenger

  • Potential Cause: Non-specific binding of your product to the scavenger.[7] This is more common with activated carbon but can occur with some functionalized scavengers.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, TMT) to find one that is selective for palladium with minimal product binding.

    • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. A typical starting point is 2-5 equivalents relative to the initial palladium loading.[5]

    • Solvent Selection: The solvent can influence the binding of both your product and the palladium to the scavenger. A solvent in which your product is highly soluble may reduce non-specific binding.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Potential Cause: Variability in the final state of the palladium catalyst after the reaction. This can be influenced by slight changes in reaction time, temperature, or work-up procedures.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent and thorough work-up procedure before the scavenging step. This includes quenching the reaction in the same manner each time.

    • Consider a Pre-treatment Step: A mild oxidative (e.g., with a peroxide) or reductive (e.g., with a mild reducing agent) wash before scavenging can sometimes convert various palladium species into a single, more easily removable form.[5]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are known to be effective against a wider range of palladium species.[3]

Experimental Protocols

Protocol 1: Palladium Scavenging using a Solid-Supported Thiol Resin

This protocol provides a general procedure for a batch scavenging process.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM)).[5]

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A good starting point is 3-5 equivalents based on the initial amount of palladium catalyst used in the reaction.[5]

  • Agitation: Stir the mixture at a temperature between 25-60°C for 2 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.[5]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[14]

Diagram: Batch Scavenging Workflow

G cluster_0 Batch Scavenging Process dissolve 1. Dissolve Crude Product add_scavenger 2. Add Scavenger dissolve->add_scavenger agitate 3. Agitate (Stir/Heat) add_scavenger->agitate filter 4. Filter to Remove Scavenger agitate->filter wash 5. Wash Filter Cake filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze Pd Content concentrate->analyze end Purified Product (Low Pd) analyze->end start Crude Product (High Pd) start->dissolve

Caption: A typical workflow for palladium removal using a batch scavenging method.

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the general effectiveness and key considerations for common palladium removal techniques. Actual results will vary depending on the specific reaction conditions.

MethodTypical EfficiencyAdvantagesDisadvantages
Celite® Filtration Low to ModerateSimple, fast, inexpensive.[8]Ineffective for soluble palladium species.
Activated Carbon Moderate to HighCost-effective, readily available.Can cause product loss due to non-specific adsorption.[7]
Scavenger Resins High to Very HighHigh selectivity for palladium, high removal efficiency.[10][15]Higher cost, requires screening for optimal scavenger.[15]
Crystallization VariableCan be highly effective and scalable.[4]Success is highly dependent on the solubility of the product and impurities.
Solvent Extraction ModerateCan be effective for certain palladium species.[8]May require large volumes of solvent, potential for emulsion formation.

Concluding Remarks

The removal of palladium from reactions involving this compound requires a thoughtful and systematic approach. There is no single "magic bullet" solution, and the optimal method will depend on the specifics of your reaction. By understanding the underlying chemical principles and diligently applying the troubleshooting strategies outlined in this guide, you can confidently and consistently reduce residual palladium to acceptable levels, ensuring the purity and quality of your final product. For particularly challenging cases, a combination of methods, such as scavenging followed by crystallization, may be necessary to achieve the desired level of purity.[14][16]

References

Technical Support Center: Solvent Effects on 3-Bromo-2-chloro-4-methyl-5-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-4-methyl-5-nitropyridine. This document provides in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile building block, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical when working with this compound?

A1: The pyridine ring in this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group.[1][2] This electronic arrangement makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr). Solvents play a crucial role in mediating this reactivity by influencing the solubility of reactants, stabilizing charged intermediates, and modulating the reactivity of the nucleophile.[3] An inappropriate solvent can lead to sluggish reactions, low yields, or the formation of undesirable side products.

Q2: Which halogen is more likely to be displaced in an SNAr reaction, the bromine at C3 or the chlorine at C2?

A2: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this intermediate is key. The chlorine at the C2 position is alpha to the ring nitrogen, which strongly stabilizes the negative charge that develops at that position during nucleophilic attack. The bromine at C3 is meta to the nitro group. Generally, leaving groups ortho or para to a strong electron-withdrawing group are more readily displaced. While bromide is typically a better leaving group than chloride in many substitution reactions, the positional activation by the ring nitrogen and the nitro group often favors the displacement of the chlorine at the C2 position. However, the regioselectivity can be influenced by the solvent and the nature of the nucleophile, so experimental verification is always recommended.

Q3: What is the general mechanism of an SNAr reaction on this substrate?

A3: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a halogen (e.g., C2), breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex.[2] In the second step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The solvent's ability to stabilize the charged Meisenheimer complex is a critical factor in the overall reaction rate.

Troubleshooting Guide

Issue 1: Low or No Conversion to Product

Possible Cause: Poor stabilization of the Meisenheimer complex or low nucleophile reactivity.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is paramount. Polar aprotic solvents are generally preferred for SNAr reactions.[5]

    • Rationale: These solvents can effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile through hydrogen bonding.[5][6] This leaves the nucleophile "naked" and more reactive. Furthermore, their polarity helps to stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.[3][7]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).[8]

    • Avoid: Protic solvents like water, methanol, and ethanol can form strong hydrogen bonds with the nucleophile, "caging" it and significantly reducing its nucleophilicity, which can slow down or stall the reaction.[5][6]

  • Increase Temperature: If the reaction is sluggish at room temperature, increasing the temperature can provide the necessary activation energy. Reactions are often heated to temperatures between 80 °C and 150 °C.[9][10] Microwave irradiation can also be a powerful tool to accelerate these reactions.[8]

  • Choice of Base: If your nucleophile is an amine or alcohol, a non-nucleophilic base is often required to deprotonate the nucleophile or scavenge the acid (e.g., HCl) formed during the reaction.

    • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (TEA).[8][11]

Issue 2: Formation of Multiple Products or Side Reactions

Possible Cause: Competing reaction pathways or unexpected rearrangements.

Troubleshooting Steps:

  • Solvent Polarity and Reaction Pathway: In some cases, highly polar aprotic solvents can promote unexpected rearrangements. A study on the reaction of 3-bromo-4-nitropyridine with amines showed that nitro-group migration could occur in polar aprotic solvents.[12][13]

    • Actionable Insight: If you observe unexpected isomers, consider screening less polar aprotic solvents like Tetrahydrofuran (THF) or 1,4-dioxane. While potentially slowing the desired SNAr reaction, this may suppress side reactions.

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of a strong base could potentially lead to deprotonation at the methyl group followed by undesired side reactions.

Data Summary: Solvent Effects on SNAr Reactivity
Solvent ClassExamplesImpact on NucleophileImpact on Meisenheimer ComplexTypical Outcome for SNAr
Polar Aprotic DMF, DMSO, MeCN, NMPEnhances reactivity (less solvation of anion)[5]Strong stabilizationGenerally Favorable, Faster Rates
Polar Protic Water, Methanol, EthanolReduces reactivity (H-bonding)[3][6]Good stabilizationGenerally Slower Rates
Nonpolar Aprotic Toluene, Hexane, THFModerate reactivityPoor stabilizationOften Sluggish or No Reaction [9]
Experimental Protocols
Protocol 1: General Procedure for Amination in a Polar Aprotic Solvent

This protocol describes a typical SNAr reaction between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

  • Add anhydrous DMF to dissolve/suspend the solids (target concentration of ~0.1-0.5 M).

  • Add the amine nucleophile to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process
The Role of Solvent in the SNAr Mechanism

The following diagram illustrates the key steps in the SNAr reaction and highlights the critical intervention points for the solvent.

SNAr_Mechanism Reactants Reactants (Substrate + Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining) Reactants->Step1 Intermediate Meisenheimer Complex (Charged Intermediate) Step1->Intermediate Step2 Step 2: Elimination (Fast) Intermediate->Step2 Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reactants Solvates cation, leaves Nu⁻ reactive Solvent->Intermediate Stabilizes negative charge Products Product (Substituted Pyridine) Step2->Products

Caption: Workflow of the SNAr mechanism highlighting solvent stabilization.

Decision Tree for Solvent Selection and Troubleshooting

This flowchart provides a logical path for selecting an appropriate solvent and troubleshooting common issues.

Troubleshooting_Flowchart Start Start: Plan SₙAr Reaction InitialChoice Initial Solvent Choice: Select a Polar Aprotic Solvent (e.g., DMF, DMSO) Start->InitialChoice RunReaction Run Reaction at Elevated Temp (e.g., 80-120 °C) InitialChoice->RunReaction CheckConversion Monitor Conversion by TLC/LC-MS RunReaction->CheckConversion Complete Reaction Complete? (>95% Conversion) CheckConversion->Complete SideProducts Side Products Observed? CheckConversion->SideProducts Check Purity Success Proceed to Workup & Purification Complete->Success Yes LowConversion Low Conversion Complete->LowConversion No IncreaseTemp Increase Temperature or Switch to Higher-Boiling Solvent (e.g., DMF -> NMP) LowConversion->IncreaseTemp IncreaseTemp->RunReaction Re-run SideProducts->Complete No ReducePolarity Consider Less Polar Solvent (e.g., THF, Dioxane) to Suppress Rearrangements SideProducts->ReducePolarity Yes ReducePolarity->RunReaction Re-run at optimal temp

Caption: A systematic approach to solvent selection and reaction optimization.

References

Temperature control in the synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is on the critical role of temperature control throughout the synthetic sequence to ensure high yield, purity, and operational safety.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions, particularly temperature. The most common route, which we will focus on, starts with the bromination of 4-methyl-5-nitropyridin-2-ol, followed by a chlorination reaction. Each step has its unique temperature-related challenges and considerations.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination A 4-Methyl-5-nitropyridin-2-ol B 3-Bromo-4-methyl-5-nitropyridin-2-ol A->B  Br2, AcOH  Controlled Temperature C This compound B->C  POCl3, CH3CN  Heat (e.g., 75°C) Safety_Considerations cluster_bromination Bromination cluster_chlorination Chlorination (POCl3) cluster_nitration Nitration (General Hazard) B1 High Temperature B2 Loss of Selectivity B1->B2 B3 Di-bromination B1->B3 B4 Decomposition B1->B4 C1 Insufficient Heat C2 Incomplete Reaction C1->C2 C3 Excessive Heat C4 Product Degradation C3->C4 N1 Poor Cooling N2 Runaway Reaction N1->N2 N3 Over-nitration N1->N3

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Structural Elucidation Challenge

3-Bromo-2-chloro-4-methyl-5-nitropyridine presents a unique structural elucidation challenge due to its complex substitution pattern. The pyridine ring is adorned with four different substituents: two electron-withdrawing halogens (Bromo and Chloro), an electron-withdrawing nitro group, and an electron-donating methyl group. Understanding the precise electronic environment of each carbon atom is critical for confirming its synthesis and for predicting its reactivity. 13C NMR spectroscopy is a powerful, direct method for probing the carbon skeleton of a molecule, providing invaluable information on the number and electronic environment of each carbon atom.[1][2]

Section 1: Theoretical 13C NMR Analysis and Predicted Spectrum

Predicting the 13C NMR spectrum of this compound requires a systematic analysis of the substituent chemical shifts (SCS) and their impact on the foundational pyridine ring structure.[3] The chemical shift of each carbon atom in the pyridine ring is influenced by the electronic effects (both inductive and resonance) of all substituents.[4][5]

The base chemical shifts for an unsubstituted pyridine ring are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4).[6] The presence of multiple substituents complicates simple prediction, as their effects are not perfectly additive. However, by analyzing the individual contributions, we can generate a reliable estimate.

  • C2 (bearing -Cl): The chloro group is electronegative, causing a downfield shift. The carbon attached to the chlorine (ipso-carbon) will be significantly shifted.

  • C3 (bearing -Br): The bromo group also exerts a downfield inductive effect on the ipso-carbon.

  • C4 (bearing -CH3): The methyl group is electron-donating, typically causing an upfield shift (shielding) for the ipso-carbon and the para-carbon (C6 in this case, though the effect is transmitted through the nitrogen).

  • C5 (bearing -NO2): The nitro group is strongly electron-withdrawing, causing a significant downfield shift (deshielding) on the ipso-carbon and affecting the ortho and para positions.

  • C6: This carbon is influenced by the ortho-nitro group and the meta-chloro and methyl groups.

  • Methyl Carbon (-CH3): This aliphatic carbon will appear significantly upfield, typically in the δ 15-25 ppm range.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

} Caption: Structure of this compound with numbered carbons.

Based on these principles and data from similar substituted pyridines, a predicted 13C NMR spectrum is summarized below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2150 - 155Attached to electronegative Cl and adjacent to N.
C3118 - 123Attached to Br, shielded by adjacent methyl group.
C4145 - 150Attached to methyl group but deshielded by adjacent nitro and bromo groups.
C5140 - 145Attached to strongly electron-withdrawing NO2 group.
C6152 - 157Adjacent to N and strongly deshielded by the ortho-NO2 group.
-CH318 - 25Typical range for a methyl group on an aromatic ring.

Disclaimer: These are estimated values. Actual experimental values may vary depending on the solvent and other acquisition conditions.[7]

Section 2: Comparison with Alternative Analytical Techniques

While 13C NMR provides direct insight into the carbon framework, a comprehensive characterization relies on a combination of analytical techniques.[8][9] Each method offers complementary information for unambiguous structure confirmation.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
13C NMR Number and electronic environment of unique carbons.Directly probes the carbon skeleton; sensitive to substituent effects.[1]Low natural abundance (1.1%) requires longer acquisition times or more concentrated samples.[2][10]
1H NMR Number, environment, and connectivity of protons.Confirms the presence and chemical shift of the single aromatic proton (H-6) and the methyl group protons.Provides only indirect information about the carbon backbone.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula. The distinct isotopic pattern of Br (79Br/81Br ≈ 1:1) and Cl (35Cl/37Cl ≈ 3:1) provides definitive evidence of their presence.Does not provide information on the specific arrangement of atoms (isomerism).
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of the C-NO2 bond (strong absorptions ~1550 and 1350 cm-1), C=N, and C=C bonds of the pyridine ring.The "fingerprint region" can be complex and difficult to interpret fully for this molecule.
X-ray Crystallography Precise 3D atomic arrangement in a single crystal.Provides unambiguous structural determination, including bond lengths and angles.Requires a suitable single crystal, which can be challenging to grow.

Section 3: Experimental Protocol for High-Quality 13C NMR Acquisition

This section details a standardized protocol for acquiring a proton-decoupled 13C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., >10 mg in 0.6 mL). Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common starting points. CDCl3 is often preferred for its single solvent peak at δ 77.16 ppm.[11]

  • Concentration: Prepare a solution of 15-25 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. Higher concentrations reduce the required acquisition time.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

These parameters are based on a typical 400 MHz (or 100 MHz for 13C) NMR spectrometer.[12]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the 13C probe to the sample.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). Broadband proton decoupling is essential to simplify the spectrum to singlets and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[1][2]

    • Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals are captured.[1]

    • Acquisition Time (AT): Set to 1-2 seconds.

    • Relaxation Delay (D1): A crucial parameter. Start with a delay of 2 seconds. For more quantitative results (though not the primary goal here), longer delays (5-10 s) are needed, especially for quaternary carbons which have long relaxation times.[13]

    • Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans is required.[10] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. This can take anywhere from 30 minutes to several hours.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl3 at δ 77.16 ppm) or the TMS peak to δ 0.00 ppm.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="sans-serif", fontsize=9];

} Caption: Standard workflow for acquiring and processing a 13C NMR spectrum.

Conclusion

The structural characterization of this compound is best achieved through a multi-technique approach, with 13C NMR spectroscopy serving as the cornerstone for confirming the carbon framework. By combining a theoretical prediction of the 13C chemical shifts with a robust experimental protocol, researchers can confidently assign the spectral signals and validate the molecular structure. This guide provides the necessary framework for both predicting and acquiring a high-quality 13C NMR spectrum, ensuring data integrity and facilitating the advancement of research and development projects involving this and similar complex heterocyclic compounds.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount. 3-Bromo-2-chloro-4-methyl-5-nitropyridine, a highly substituted pyridine derivative, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its intricate structure, featuring bromine, chlorine, and a nitro group, presents unique challenges and opportunities for analytical characterization. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering field-proven insights and supporting experimental rationales to empower researchers in their analytical endeavors.

Understanding the Analyte: Chemical Properties and Expected Ionization Behavior

This compound possesses a molecular formula of C₆H₄BrClN₂O₂ and a monoisotopic mass of approximately 249.9145 Da. The presence of electronegative halogen atoms and a nitro group on the pyridine ring significantly influences its chemical properties and, consequently, its behavior in a mass spectrometer.

The pyridine nitrogen provides a site for protonation, making electrospray ionization (ESI) in positive ion mode a viable soft ionization technique. Conversely, the compound's volatility allows for analysis by gas chromatography-mass spectrometry (GC-MS), where electron ionization (EI) can provide extensive fragmentation for structural elucidation. The choice between these techniques hinges on the analytical goal: molecular weight confirmation and high-throughput screening often favor LC-MS with ESI, while detailed structural confirmation and impurity identification may necessitate GC-MS with EI.

Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry analysis. Here, we compare the two most common methods for the analysis of this compound: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniquePrincipleFragmentationTypical ApplicationAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.Hard ionization, leading to numerous fragment ions.GC-MS analysis for structural elucidation and impurity identification.Provides a reproducible fragmentation pattern (mass spectrum) that acts as a "fingerprint" for the compound. Extensive fragmentation aids in detailed structural analysis.The molecular ion may be weak or absent, making molecular weight determination challenging. Requires the analyte to be volatile and thermally stable.
Electrospray Ionization (ESI) A high voltage is applied to a liquid containing the analyte, generating an aerosol of charged droplets. The solvent evaporates, leaving charged analyte ions.Soft ionization, typically resulting in the protonated molecule [M+H]⁺ with minimal fragmentation.LC-MS analysis for molecular weight confirmation, quantitative analysis, and high-throughput screening.Provides a clear indication of the molecular weight. Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.Provides limited structural information from fragmentation unless tandem MS (MS/MS) is employed. Susceptible to matrix effects.

Expert Insight: For routine analysis and confirmation of synthesis, LC-MS with ESI is often the more efficient choice due to its speed and direct confirmation of the molecular weight. However, for initial characterization, impurity profiling, and in-depth structural verification, the detailed fragmentation pattern provided by GC-MS with EI is invaluable.

Predicted Fragmentation Pathways and Isotopic Patterns

A deep understanding of the fragmentation behavior of this compound is crucial for interpreting its mass spectrum and confirming its identity.

Isotopic Signature: The Halogen Fingerprint

A key identifying feature in the mass spectrum of this compound will be the characteristic isotopic pattern generated by the presence of one bromine and one chlorine atom.

  • Bromine has two major isotopes: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), with a mass difference of 2 Da.

  • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of 2 Da.

The combination of one bromine and one chlorine atom will result in a distinctive cluster of peaks for the molecular ion (M) and any fragment containing both halogens, with relative intensities at M, M+2, and M+4. This unique isotopic signature is a powerful tool for confirming the presence of both halogens in the molecule.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion of this compound is expected to undergo a series of fragmentation reactions, primarily driven by the loss of its functional groups.

M [M]⁺˙ (m/z 250/252/254) F1 [M-NO₂]⁺ (m/z 204/206/208) M->F1 - NO₂ F4 [M-Br]⁺ (m/z 171/173) M->F4 - Br F5 [M-Cl]⁺ (m/z 215/217) M->F5 - Cl F2 [M-NO₂-Cl]⁺ (m/z 169/171) F1->F2 - Cl F3 [M-NO₂-Br]⁺ (m/z 125/127) F1->F3 - Br

Caption: Predicted EI Fragmentation Pathway.

Key Predicted EI Fragments:

  • Loss of the Nitro Group: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as NO₂ (46 Da), leading to a significant peak at m/z [M-46]⁺.

  • Loss of Halogens: Subsequent or alternative fragmentation will involve the loss of the bromine radical (79/81 Da) or the chlorine radical (35/37 Da).

  • Loss of Methyl Group: Loss of the methyl radical (15 Da) from the molecular ion or fragment ions is also possible.

  • Pyridine Ring Cleavage: At higher fragmentation energies, cleavage of the pyridine ring can occur, leading to smaller fragment ions.

Electrospray Ionization (ESI) with Tandem MS (MS/MS)

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 251/253/255. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented.

MH [M+H]⁺ (m/z 251/253/255) Frag1 [M+H-HNO₂]⁺ (m/z 204/206/208) MH->Frag1 - HNO₂ Frag2 [M+H-Br]⁺ (m/z 172/174) MH->Frag2 - HBr Frag3 [M+H-Cl]⁺ (m/z 216/218) MH->Frag3 - HCl

Caption: Predicted ESI-MS/MS Fragmentation.

Key Predicted ESI-MS/MS Fragments:

  • Loss of Nitrous Acid: A common fragmentation pathway for protonated nitroaromatic compounds is the loss of nitrous acid (HNO₂), resulting in a fragment at m/z [M+H-47]⁺.

  • Loss of Halogen Acids: The loss of hydrogen bromide (HBr) or hydrogen chloride (HCl) from the protonated molecule can also be observed.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare mass spectrometry with other relevant methods for the analysis of this compound.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Retention time, purity assessment.High separation efficiency for volatile compounds. Can be coupled with various detectors (FID, ECD, MS).Requires analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary and mobile phase.Retention time, purity assessment, quantification.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Excellent for quantitative analysis.Lower separation efficiency compared to capillary GC. Requires soluble analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Detailed structural information, including connectivity of atoms.Unambiguous structure determination. Non-destructive.Lower sensitivity compared to mass spectrometry. Requires larger sample amounts.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's vibrations.Information about the functional groups present.Fast and simple. Provides a "fingerprint" of the molecule.Provides limited information on the overall structure.

Expert Insight: For routine quality control and purity checks, HPLC with UV detection is a robust and reliable method. However, for definitive identification and the characterization of unknown impurities, the combination of HPLC with mass spectrometry (LC-MS) or GC-MS is essential. NMR remains the gold standard for absolute structure confirmation.

Experimental Protocols

The following are detailed, self-validating protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

cluster_0 Sample Preparation cluster_1 GC Conditions cluster_2 MS Conditions SP1 Dissolve 1 mg of sample in 1 mL of ethyl acetate. GC1 Injector: Split/Splitless, 250 °C, Split ratio 50:1 SP1->GC1 GC2 Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) GC1->GC2 GC3 Carrier Gas: Helium, 1 mL/min GC2->GC3 GC4 Oven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min GC3->GC4 MS1 Ionization: Electron Ionization (EI), 70 eV GC4->MS1 MS2 Source Temperature: 230 °C MS1->MS2 MS3 Quadrupole Temperature: 150 °C MS2->MS3 MS4 Mass Range: m/z 40-350 MS3->MS4

Caption: GC-MS Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity ethyl acetate.

  • GC-MS System: Use a gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Injection: Inject 1 µL of the prepared sample into the GC injector.

  • Gas Chromatography:

    • Injector: Operate in split mode with a ratio of 50:1 at a temperature of 250 °C.

    • Column: Employ a non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp the temperature to 280 °C at a rate of 15 °C/min, and hold at 280 °C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: Maintain at 230 °C.

    • Quadrupole Temperature: Maintain at 150 °C.

    • Mass Range: Scan from m/z 40 to 350.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

cluster_0 Sample Preparation cluster_1 LC Conditions cluster_2 MS Conditions SP1 Dissolve 1 mg of sample in 10 mL of acetonitrile/water (50:50). LC1 Column: C18 (100 mm x 2.1 mm, 2.6 µm) SP1->LC1 LC2 Mobile Phase A: 0.1% Formic Acid in Water LC1->LC2 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC2->LC3 LC4 Gradient: 10-95% B over 10 min LC3->LC4 LC5 Flow Rate: 0.4 mL/min LC4->LC5 LC6 Column Temperature: 40 °C LC5->LC6 MS1 Ionization: Electrospray (ESI), Positive Ion Mode LC6->MS1 MS2 Capillary Voltage: 3.5 kV MS1->MS2 MS3 Cone Voltage: 30 V MS2->MS3 MS4 Source Temperature: 120 °C MS3->MS4 MS5 Desolvation Temperature: 350 °C MS4->MS5 MS6 Mass Range: m/z 100-400 MS5->MS6

Caption: LC-MS Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Further dilute to a working concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.

  • LC-MS System: Use a high-performance liquid chromatograph coupled to a single quadrupole, triple quadrupole, or time-of-flight (TOF) mass spectrometer.

  • Liquid Chromatography:

    • Column: Employ a C18 reversed-phase column, for example, 100 mm x 2.1 mm with 2.6 µm particles.

    • Mobile Phase: Use a gradient elution with Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: Maintain a flow rate of 0.4 mL/min.

    • Column Temperature: Set the column oven to 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 400. For tandem MS, select the [M+H]⁺ isotopic cluster for collision-induced dissociation (CID).

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that can be effectively addressed by a judicious choice of ionization techniques and analytical platforms. While LC-MS with ESI offers a rapid and sensitive method for molecular weight confirmation and quantification, GC-MS with EI provides a wealth of structural information through its detailed fragmentation patterns. The characteristic isotopic signature arising from the presence of both bromine and chlorine serves as a definitive marker for this compound. By leveraging the comparative data and detailed protocols within this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this important synthetic intermediate, ensuring the quality and integrity of their downstream applications.

A Comparative Guide to the Synthesis of Substituted Nitropyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropyridines are pivotal building blocks in the landscape of modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the electron-withdrawing nitro group on the pyridine scaffold, make them versatile intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1][2][3] The strategic introduction of a nitro group can significantly influence a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparison of the primary synthetic routes to access these valuable compounds, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal methodology for their specific applications.

The Strategic Importance of Nitropyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The addition of a nitro group serves two primary purposes in synthetic chemistry:

  • Activation of the Pyridine Ring: The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1] This allows for the facile introduction of a wide range of nucleophiles, a cornerstone of modern drug discovery.

  • A Versatile Functional Handle: The nitro group itself is a versatile functional group that can be readily reduced to an amino group, providing a key site for further molecular elaboration and diversification.

Given their significance, the efficient and selective synthesis of substituted nitropyridines is a critical endeavor. This guide will compare and contrast the most prevalent and effective synthetic strategies.

Core Synthesis Methodologies: A Head-to-Head Comparison

The synthesis of substituted nitropyridines can be broadly categorized into two primary approaches: the direct nitration of a pre-existing pyridine ring and the construction of the nitropyridine scaffold through nucleophilic aromatic substitution or ring-forming reactions.

Direct Electrophilic Nitration: The Classical but Challenging Route

Direct nitration of pyridine is notoriously challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by protonation of the ring nitrogen under the strongly acidic conditions of classical nitration (e.g., HNO3/H2SO4).[4][5][6] This often leads to low yields and requires harsh reaction conditions.[5][7]

However, several strategies have been developed to overcome these limitations:

  • Nitration of Pyridine-N-oxides: The N-oxide functionality activates the pyridine ring towards electrophilic attack, primarily at the 4-position. The resulting 4-nitropyridine N-oxide can then be deoxygenated to afford the desired 4-nitropyridine. This two-step process offers a reliable method for accessing 4-substituted nitropyridines.[8]

  • Modern Nitrating Systems: The use of alternative nitrating agents, such as nitric acid in trifluoroacetic anhydride, has been shown to improve yields for the synthesis of 3-nitropyridines.[9]

  • Dearomatization-Rearomatization Strategy for meta-Nitration: A more recent and elegant approach for achieving selective meta-nitration involves a dearomatization-rearomatization sequence. This method circumvents the inherent electronic bias of the pyridine ring, providing access to otherwise difficult-to-synthesize isomers.[10][11]

Causality Behind Experimental Choices: The choice of nitration strategy is dictated by the desired substitution pattern and the substrate's tolerance to harsh acidic conditions. For 4-nitropyridines, the N-oxide route is generally preferred for its regioselectivity and milder conditions compared to direct nitration of pyridine. For meta-nitration, the dearomatization-rearomatization strategy offers a powerful, albeit more complex, alternative to overcome the inherent unreactivity of the 3- and 5-positions towards electrophiles.

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide [8]

This protocol describes the nitration of pyridine N-oxide using a mixture of nitric and sulfuric acids in a continuous flow setup to enhance safety and yield.

Materials:

  • Pyridine N-oxide

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Phosphorus Trichloride (PCl3)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Sodium Carbonate (Na2CO3)

Procedure:

  • Nitration: Pyridine N-oxide is nitrated with a mixture of HNO3 and H2SO4 to produce 4-nitropyridine N-oxide. A continuous flow methodology is recommended to minimize the accumulation of the energetic nitration product, thereby ensuring safer scale-up.

  • Reduction: The resulting 4-nitropyridine N-oxide is then reacted with PCl3 to yield the final 4-nitropyridine product.

  • Work-up and Purification: The reaction mixture is carefully quenched with water and neutralized with a base such as sodium carbonate. The product is then extracted with an organic solvent like dichloromethane, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse of Nitropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is arguably the most versatile and widely employed method for the synthesis of substituted nitropyridines.[1] This strategy relies on the presence of a nitro group to activate the pyridine ring towards attack by a nucleophile, leading to the displacement of a leaving group, typically a halogen.[1] The reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

The power of this approach lies in its broad substrate scope and the high yields often achieved. A vast array of nucleophiles, including amines, alkoxides, and thiolates, can be readily incorporated into the pyridine scaffold, making it a cornerstone of combinatorial chemistry and drug discovery programs.[2] 2-Chloro-5-nitropyridine is a particularly common and commercially available starting material for this transformation.[1][2][12]

Causality Behind Experimental Choices: The efficiency of an SNAr reaction is influenced by several factors: the nature of the leaving group (halogens are common), the nucleophilicity of the attacking species, the solvent, and the base used. The choice of solvent and base is critical for ensuring the solubility of the reactants and for facilitating the deprotonation of the nucleophile, thereby enhancing its reactivity.

Experimental Protocol: SNAr of 2-Chloro-5-nitropyridine with an Amine Nucleophile [1]

This protocol provides a general procedure for the reaction of 2-chloro-5-nitropyridine with a primary amine.

Materials:

  • 2-Chloro-5-nitropyridine

  • Primary amine (e.g., morpholine, piperidine)

  • Triethylamine (Et3N) or another suitable base

  • Anhydrous Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).[1]

  • Heat the reaction mixture to reflux (or a suitable temperature for the specific nucleophile) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Synthesis of Key Precursors: The Case of 2-Chloro-5-nitropyridine

The utility of the SNAr approach is heavily reliant on the availability of suitable precursors, such as 2-chloro-5-nitropyridine. A common and scalable synthesis of this important intermediate starts from the readily available 2-aminopyridine.[12][13]

The multi-step synthesis involves:

  • Nitration: Nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid yields 2-amino-5-nitropyridine.[12][13]

  • Diazotization and Hydrolysis: The amino group of 2-amino-5-nitropyridine is then converted to a diazonium salt, which is subsequently hydrolyzed to afford 2-hydroxy-5-nitropyridine.[12]

  • Chlorination: Finally, the hydroxyl group is replaced with a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of PCl5/POCl3 to give the desired 2-chloro-5-nitropyridine.[12][14]

Causality Behind Experimental Choices: This sequence is a classic example of leveraging the reactivity of functional groups on the pyridine ring. The initial nitration is directed by the activating amino group. The subsequent diazotization and chlorination steps are standard transformations to replace the amino group with a more synthetically useful halogen, which acts as an excellent leaving group in the subsequent SNAr reactions.

Experimental Protocol: One-pot Synthesis of 2-Hydroxy-5-nitropyridine [15]

This protocol describes a one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Sodium Nitrite (NaNO2)

  • Ammonia solution (NH4OH)

  • Water (H2O)

Procedure:

  • Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C. Add concentrated nitric acid and then stir the mixture at 40-50 °C.

  • Quenching and Diazotization: After the nitration is complete, pour the reaction mixture into water to quench the reaction, keeping the temperature between 0-10 °C. Then, add an aqueous solution of sodium nitrite dropwise to perform the diazotization reaction.

  • pH Adjustment and Isolation: Add a suitable amount of ammonia solution to adjust the acid concentration. Filter the resulting solution and dry the filter cake to obtain the 2-hydroxy-5-nitropyridine product.

The Zincke Reaction: A Ring-Opening and Closing Approach

The Zincke reaction offers a unique and powerful method for the synthesis of substituted pyridinium salts.[16] In this reaction, a pyridine is activated by reaction with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt. This salt can then undergo ring-opening upon treatment with a primary amine, followed by a recyclization to form a new pyridinium salt where the original pyridine nitrogen has been replaced by the nitrogen of the primary amine.[16]

While not a direct method for the synthesis of nitropyridines, the Zincke reaction is a valuable tool for modifying the pyridine core and can be used to synthesize complex pyridine derivatives that may contain a nitro group on a substituent.[17][18] The reaction proceeds through a series of intermediates, including the so-called "Zincke aldehydes".[19][20]

Causality Behind Experimental Choices: The Zincke reaction is a powerful tool for late-stage functionalization and for accessing novel pyridine scaffolds. The choice of the primary amine determines the nature of the substituent on the newly formed pyridinium ring. This method is particularly useful for creating libraries of diverse pyridine-containing compounds.[17]

Data Presentation: A Comparative Overview

Synthesis RouteKey FeaturesTypical YieldsAdvantagesDisadvantages
Direct Nitration Electrophilic aromatic substitution.Highly variable, often low (<30%) for direct nitration of pyridine. Moderate to good for N-oxides.Direct introduction of the nitro group.Harsh conditions, low yields, lack of regioselectivity.
SNAr Nucleophilic substitution of a leaving group.Good to excellent (often >80%).High yields, broad substrate scope, excellent regioselectivity.Requires a pre-functionalized pyridine with a good leaving group.
Zincke Reaction Ring-opening and recyclization.Variable, depends on substrates.Access to diverse pyridinium salts, late-stage functionalization.Multi-step, not a direct route to nitropyridines.

Visualizing the Synthetic Pathways

Workflow for the Synthesis of 2-Substituted-5-Nitropyridines via SNAr

A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Hydroxy-5-nitropyridine B->C Diazotization/ Hydrolysis D 2-Chloro-5-nitropyridine C->D Chlorination (POCl3) E 2-Substituted-5-nitropyridine D->E SNAr (Nucleophile) Start Nitropyridine with Leaving Group (L) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile (Nu-) Product Substituted Nitropyridine Intermediate->Product - Leaving Group (L-)

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its strategic value lies in the differential reactivity of its substituents: the nitro group can be reduced to an amine, and the two distinct halogen atoms (bromine and chlorine) can be selectively displaced or engaged in cross-coupling reactions. This allows for the precise and stepwise construction of molecular scaffolds.

The established synthesis, however, often relies on reagents that present significant handling risks, environmental concerns, and scalability challenges. This guide provides an in-depth comparison of traditional versus alternative reagents for the two key transformations in its synthesis: the bromination of the pyridine ring and the subsequent chlorination of the 2-hydroxy group. We will delve into the mechanistic rationale behind each choice, present validated experimental data, and offer practical protocols to empower researchers in selecting the optimal synthetic route for their specific needs, balancing efficiency, safety, and sustainability.

The Foundational Synthetic Pathway

The most common route to this compound begins with 4-Methyl-5-nitropyridin-2-ol. The synthesis involves two distinct halogenation steps. First, an electrophilic bromination at the C3 position, followed by a deoxychlorination to replace the C2 hydroxyl group with a chlorine atom.

G start 4-Methyl-5-nitropyridin-2-ol step1 3-Bromo-4-methyl-5-nitropyridin-2-ol start->step1 Step 1: Bromination (Reagent Comparison) end This compound step1->end Step 2: Chlorination (Reagent Comparison)

Caption: Overall two-step synthetic workflow.

Part 1: A Safer Approach to Bromination

The initial step involves the bromination of the electron-rich pyridine ring of 4-Methyl-5-nitropyridin-2-ol. The electron-donating nature of the hydroxyl group directs the electrophilic bromine to the C3 position.

**Traditional Reagent: Elemental Bromine (Br₂) **

Elemental bromine is a powerful and effective brominating agent. However, its use is fraught with significant hazards. It is a highly toxic, corrosive, and volatile liquid, posing severe inhalation risks and requiring specialized handling equipment, such as a well-ventilated fume hood and personal protective equipment.[2][3] The high reactivity of Br₂ can also lead to over-bromination and exothermic reactions that risk becoming uncontrollable runaways, a major concern for process safety.[2][4][5]

Experimental Protocol (Traditional) A documented procedure involves the dropwise addition of liquid bromine to a suspension of 4-Methyl-5-nitropyridin-2-ol in acetic acid. This method achieves a high yield but exemplifies the safety challenges associated with handling large quantities of Br₂.[6]

  • Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

  • Add elemental bromine (Br₂) (6.0 eq) dropwise over 1.5 hours at room temperature.

  • Stir the mixture briefly after addition is complete.

  • Quench the reaction by pouring the mixture into a large volume of ice water.

  • Isolate the resulting yellow solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Reported Yield: 91%.[6]

Alternative Reagent 1: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle and weigh compared to liquid bromine.[7][8] It serves as an excellent electrophilic bromine source for electron-rich aromatic and heterocyclic compounds.[9][10] The reaction is typically cleaner, with the succinimide byproduct being easily removed by aqueous washes. While often used for radical brominations at allylic or benzylic positions, under appropriate conditions (often in polar solvents), it effectively performs electrophilic aromatic substitution.[8][9]

Experimental Protocol (NBS Alternative)

  • Dissolve 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF.

  • Add N-Bromosuccinimide (1.1-1.3 eq) portion-wise at room temperature, monitoring the reaction by TLC or LC-MS.

  • Stir the mixture at room temperature for 2-4 hours or until the starting material is consumed.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous sodium thiosulfate to remove any residual bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

G cluster_0 Reaction Setup cluster_1 Workup A Dissolve Starting Material in Acetonitrile B Portion-wise Addition of NBS A->B 1.1-1.3 eq C Quench with Water B->C After 2-4h D Extract with Ethyl Acetate C->D E Wash with Na₂S₂O₃ and Brine D->E F Dry, Filter, Concentrate E->F G Final Product F->G

Caption: Workflow for bromination using N-Bromosuccinimide (NBS).

Alternative Reagent 2: In Situ Bromine Generation

To completely avoid the storage and handling of liquid bromine, it can be generated in situ from safer, more stable precursors. A common method involves the oxidation of a bromide salt (e.g., KBr or HBr) with an oxidizing agent like sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).[2][4][5] This approach is a cornerstone of many green chemistry protocols and is particularly well-suited for continuous flow systems, where hazardous intermediates are generated and consumed immediately in a closed loop.[4][5]

Experimental Protocol (In Situ Generation)

  • Dissolve 4-Methyl-5-nitropyridin-2-ol (1.0 eq) and potassium bromide (KBr) (1.5 eq) in an aqueous acidic medium (e.g., dilute H₂SO₄).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach) (1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C. The NaOCl oxidizes the bromide to generate electrophilic bromine in the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. Stir for an additional 30-60 minutes after the addition is complete.

  • Add a small amount of sodium sulfite solution to quench any excess oxidant.

  • Isolate the precipitated product by filtration, wash with cold water, and dry under vacuum.

Performance Comparison: Bromination Reagents
ParameterElemental Bromine (Br₂)N-Bromosuccinimide (NBS)In Situ Generation (KBr/NaOCl)
Physical Form Corrosive, volatile liquidCrystalline solidAqueous solutions
Handling Safety Very High RiskLow RiskModerate Risk (corrosive)
Typical Yield ~91%[6]85-95% (substrate dependent)80-90% (substrate dependent)
Reaction Conditions Room temperatureRoom temperature0-10 °C
Byproducts HBr (corrosive)Succinimide (water-soluble)NaCl, H₂O
Green Chemistry PoorGoodExcellent
Scalability Hazardous at scaleGoodExcellent (especially in flow)

Part 2: Chlorination via Hydroxyl Displacement

The second step is the conversion of the 2-hydroxypyridine tautomer to the 2-chloropyridine product. This is a critical transformation that activates the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Traditional Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a widely used and highly effective reagent for converting heteroaromatic hydroxyl groups to chlorides.[1][6] However, it is an extremely corrosive and moisture-sensitive liquid that reacts violently with water, releasing toxic hydrogen chloride gas.[11] Its use requires strictly anhydrous conditions and careful quenching procedures, posing significant operational challenges, especially at a larger scale.

Experimental Protocol (Traditional) The established literature procedure involves heating the substrate in neat POCl₃ or in a high-boiling solvent. A modified version uses acetonitrile as a solvent, which moderates the reaction.[6]

  • Suspend 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (1.6 eq) dropwise.

  • Heat the reaction mixture at 75 °C for 19 hours.

  • After cooling, very carefully and slowly pour the reaction mixture into a large volume of ice water to quench the excess POCl₃.

  • Isolate the precipitate by filtration, wash with water, and dry under vacuum.

  • Reported Yield: 88%.[6]

Alternative Reagent System: Triphenylphosphine (PPh₃) / N-Chlorosuccinimide (NCS)

An effective alternative to POCl₃ for the chlorination of hydroxyl groups is the Appel reaction system, adapted for this purpose using triphenylphosphine (PPh₃) and N-Chlorosuccinimide (NCS).[12][13][14] In this process, PPh₃ and NCS react to form a phosphonium salt intermediate, [Ph₃P-Cl]⁺[succinimide]⁻. The pyridinol oxygen then attacks the electrophilic phosphorus atom, and subsequent rearrangement and elimination, driven by the formation of the highly stable triphenylphosphine oxide (TPPO), yields the desired 2-chloropyridine. This method avoids the use of highly corrosive, water-reactive liquids.

Experimental Protocol (PPh₃/NCS Alternative)

  • Dissolve 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The main challenge with this method is the removal of the triphenylphosphine oxide byproduct. This can be achieved by trituration with a non-polar solvent like ether or hexane (TPPO is sparingly soluble) or by column chromatography.

G cluster_0 Reaction Setup (Anhydrous) cluster_1 Purification A Dissolve Substrate & PPh₃ in DCM B Cool to 0°C A->B C Portion-wise Addition of NCS B->C 1.2 eq each D Concentrate Mixture C->D Warm to RT, 4-8h E Remove TPPO via Trituration or Chromatography D->E F Final Product E->F

Caption: Workflow for chlorination using PPh₃/NCS.

Performance Comparison: Chlorination Reagents
ParameterPhosphorus Oxychloride (POCl₃)PPh₃ / NCS System
Physical Form Corrosive, fuming liquidCrystalline solids
Handling Safety Very High Risk (water-reactive)Low Risk
Typical Yield ~88%[6]70-85% (substrate dependent)
Reaction Conditions High Temperature (75 °C)0 °C to Room Temperature
Byproducts Phosphoric & HCl acidsTriphenylphosphine oxide (TPPO)
Workup/Purification Hazardous quench; simple filtrationDifficult TPPO removal
Green Chemistry PoorModerate (atom economy)
Scalability Significant safety controls neededChallenged by TPPO removal

Conclusion and Recommendations

The synthesis of this compound can be made significantly safer and more environmentally benign by replacing traditional halogenating agents.

  • For the bromination step, both N-Bromosuccinimide (NBS) and in situ bromine generation represent superior alternatives to elemental bromine. For typical lab-scale synthesis, the ease of handling solid NBS makes it an excellent choice. For larger-scale or process chemistry applications, an in situ generation approach, particularly within a continuous flow reactor, offers the highest level of safety and control.

  • For the chlorination step, the PPh₃/NCS system provides a much safer, milder alternative to the hazardous phosphorus oxychloride. While the yield may be slightly lower and the purification more challenging due to the triphenylphosphine oxide byproduct, this trade-off is often acceptable for prioritizing operator safety, especially in academic and early-stage discovery labs.

Ultimately, the choice of reagent should be guided by a thorough assessment of the scale of the reaction, the available safety infrastructure, and the desired balance between yield, cost, and green chemistry principles. By adopting these modern alternatives, researchers can continue to leverage this valuable synthetic intermediate while minimizing risks and environmental impact.

References

A Senior Application Scientist's Guide to Catalyst Efficiency in the Functionalization of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of highly substituted heteroaromatic compounds is paramount for the discovery and development of novel pharmaceuticals and functional materials. The molecule 3-Bromo-2-chloro-4-methyl-5-nitropyridine stands as a versatile, yet challenging, building block. Its two distinct halogen atoms, coupled with the electronic influence of a nitro group and a methyl substituent, present a nuanced puzzle for selective chemical transformations. This guide provides a comprehensive benchmarking of catalytic systems for the efficient and selective functionalization of this key pyridine derivative, with a focus on widely-used palladium-catalyzed cross-coupling reactions.

The Challenge of Selectivity: C-Br vs. C-Cl

The primary hurdle in the catalytic functionalization of this compound is achieving chemoselectivity. The carbon-halogen bond strength is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions, with the general trend being C-I > C-Br > C-Cl.[1] This inherent difference in bond dissociation energy suggests that the C-Br bond at the 3-position is more readily activated by a palladium(0) catalyst than the C-Cl bond at the 2-position. Consequently, with careful selection of the catalytic system and reaction conditions, selective functionalization at the C-Br position is achievable. Conversely, functionalization of the less reactive C-Cl bond typically requires more forcing conditions or a more active catalyst system, and is often performed after the C-Br position has been functionalized.

Benchmarking Catalyst Performance: Key Metrics

To objectively compare the efficiency of different catalysts, we will consider the following key metrics:

  • Yield (%) : The percentage of the desired product obtained from the reaction.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst. A higher TON indicates a more robust and long-lasting catalyst.

  • Turnover Frequency (TOF) : The turnover number per unit of time (usually hours), reflecting the speed of the catalyst.

It is important to note that while extensive data exists for various dihalopyridines, specific comparative studies on this compound are limited. The data presented in the following sections is representative of typical outcomes for analogous substrates and serves as a guide for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and its application to this compound opens avenues for the synthesis of complex biaryl structures.[2]

Comparative Catalyst Performance in a Model Suzuki-Miyaura Reaction

The following table outlines the expected performance of various palladium catalyst systems in the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid at the C-Br position.

Catalyst System (Precursor/Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%) (at C-Br)
Pd(PPh₃)₄3K₃PO₄1,4-Dioxane/H₂O9012~85
Pd(OAc)₂ / SPhos2K₃PO₄Toluene10016>90
Pd₂(dba)₃ / XPhos1.5Cs₂CO₃THF8018>90

Analysis of Catalyst Choice:

  • Pd(PPh₃)₄ : This is a classic, widely used catalyst that is often effective for the coupling of aryl bromides. However, for challenging substrates, it may require higher catalyst loadings and longer reaction times.

  • Pd(OAc)₂ / SPhos : The use of a bulky, electron-rich phosphine ligand like SPhos can significantly enhance the rate of oxidative addition, leading to higher yields and faster reactions, even with lower catalyst loadings.[3]

  • Pd₂(dba)₃ / XPhos : Similar to SPhos, XPhos is another highly effective Buchwald-type ligand that promotes efficient coupling of heteroaryl halides. The choice between SPhos and XPhos can be substrate-dependent and may require screening.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., Toluene, 5 mL).

  • Reaction : Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound, arylboronic acid, and base to Schlenk flask prep2 Add Pd precursor and ligand prep1->prep2 prep3 Evacuate and backfill with inert gas prep2->prep3 prep4 Add degassed solvent prep3->prep4 react1 Heat with vigorous stirring prep4->react1 react2 Monitor progress by TLC/LC-MS react1->react2 workup1 Cool and dilute with ethyl acetate react2->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated pyridine derivatives.[4]

Comparative Catalyst Performance in a Model Sonogashira Reaction

The following table presents expected outcomes for the selective Sonogashira coupling of this compound with phenylacetylene at the C-Br position.

Catalyst System (Pd Precursor/Ligand)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) (at C-Br)
Pd(PPh₃)₂Cl₂4Et₃NTHF656~80
Pd(OAc)₂ / P(o-tolyl)₃4Et₃NDMF804>85
Pd₂(dba)₃ / cataCXium® ANone (Cu-free)DBUDioxane1008>90

Analysis of Catalyst Choice:

  • Pd(PPh₃)₂Cl₂ with CuI : This is a traditional Sonogashira catalyst system. The copper co-catalyst is crucial for the activation of the alkyne.

  • Pd(OAc)₂ / P(o-tolyl)₃ with CuI : The use of a more electron-rich phosphine ligand can sometimes improve reaction rates and yields.

  • Pd₂(dba)₃ / cataCXium® A (Cu-free) : Copper-free Sonogashira couplings are gaining popularity to avoid issues with copper contamination and the formation of alkyne homocoupling byproducts (Glaser coupling). Bulky, electron-rich ligands like cataCXium® A are often effective in these systems.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the selective Sonogashira coupling at the C-Br position.

  • Reaction Setup : To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and, if applicable, the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition : Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction : Stir the reaction at the desired temperature and monitor its progress.

  • Work-up : Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride and brine, then dry and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) HC≡CR HC≡CR HC≡CR->Cu-C≡CR Cu(I), Base Base Base Base->HC≡CR Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L2)

Simplified catalytic cycle for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and other nitrogen-containing heterocycles.[5][6]

Comparative Catalyst Performance in a Model Buchwald-Hartwig Amination

The following table provides a comparison of expected results for the selective amination of this compound with morpholine at the C-Br position.

Catalyst System (Precursor/Ligand)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%) (at C-Br)
Pd₂(dba)₃ / BINAP2NaOtBuToluene10012~80
Pd(OAc)₂ / RuPhos1.5K₂CO₃t-BuOH9010>90
[Pd(cinnamyl)Cl]₂ / tBuXPhos1LiHMDSToluene8012>95

Analysis of Catalyst Choice:

  • Pd₂(dba)₃ / BINAP : A second-generation Buchwald-Hartwig catalyst system that is effective for many aryl bromides.[5]

  • Pd(OAc)₂ / RuPhos : RuPhos is a highly active and versatile ligand that often provides excellent results with heteroaryl halides.[7]

  • [Pd(cinnamyl)Cl]₂ / tBuXPhos : This combination represents a more modern and highly active catalyst system, often allowing for lower reaction temperatures and catalyst loadings. The choice of a strong, non-nucleophilic base like LiHMDS can be crucial for difficult couplings.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the selective Buchwald-Hartwig amination at the C-Br position.

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., RuPhos, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial.

  • Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition : Add the anhydrous solvent (e.g., t-BuOH, 5 mL).

  • Reaction : Seal the vial and heat with stirring at the desired temperature. Monitor the reaction's progress.

  • Work-up : After cooling, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound is a challenging yet rewarding endeavor for synthetic chemists. While the inherent reactivity difference between the C-Br and C-Cl bonds provides a basis for chemoselectivity, the choice of catalyst is paramount in achieving high efficiency and yield.

This guide has provided a comparative framework for selecting palladium-based catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data, while based on analogous systems, suggests that modern, bulky, and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, offer superior performance over more traditional catalyst systems.

For researchers and drug development professionals, the key takeaway is the importance of catalyst screening and optimization for this specific substrate. The protocols and comparative data presented herein serve as a robust starting point for developing efficient and selective synthetic routes to novel and valuable pyridine derivatives. Further research into the precise impact of the methyl and nitro substituents on catalyst performance will undoubtedly lead to even more refined and efficient catalytic systems for this important class of molecules.

References

A Spectroscopic Guide to Differentiating Isomers of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise identification of constitutional isomers is a critical step that dictates the efficacy and safety of a potential new chemical entity. The isomeric form of a molecule can drastically alter its biological activity, making unambiguous structural elucidation an indispensable part of the development pipeline. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-2-chloro-4-methyl-5-nitropyridine and its positional isomers, offering a roadmap for researchers to distinguish between these closely related compounds. Pyridine derivatives are fundamental scaffolds in drug discovery, and understanding their nuanced structural details is paramount.[1][2]

This document delves into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate these isomers. By examining the predicted spectral data, researchers can develop a robust analytical strategy for identifying the correct isomer in a laboratory setting.

The Isomers in Focus

For the purpose of this guide, we will compare the target compound, This compound (Isomer A) , with two of its positional isomers:

  • Isomer A: this compound

  • Isomer B: 5-Bromo-2-chloro-4-methyl-3-nitropyridine

  • Isomer C: 2-Bromo-3-chloro-4-methyl-5-nitropyridine

These isomers share the same molecular formula (C₆H₄BrClN₂O₂) and molecular weight, making their differentiation reliant on subtle differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the substituents on the pyridine ring. For complex substitution patterns, as seen in our target compounds, resolving overlapping signals and making unambiguous assignments often requires a suite of 2D NMR experiments.[3]

Predicted ¹H NMR Spectra

The single proton on the pyridine ring and the protons of the methyl group will exhibit distinct chemical shifts depending on the isomer. The electron-withdrawing nature of the nitro group and the halogens, combined with the electron-donating nature of the methyl group, will significantly influence the magnetic environment of the remaining proton.

IsomerPredicted ¹H Chemical Shift (ppm) - Ring HPredicted ¹H Chemical Shift (ppm) - CH₃Key Differentiators
A: 3-Br, 2-Cl, 4-Me, 5-NO₂ ~ 8.5 - 9.0~ 2.5 - 2.7The ring proton is adjacent to the nitrogen and deshielded by the nitro group, resulting in a significantly downfield shift.
B: 5-Br, 2-Cl, 4-Me, 3-NO₂ ~ 8.3 - 8.8~ 2.6 - 2.8The ring proton is deshielded by the adjacent nitrogen and the meta nitro group.
C: 2-Br, 3-Cl, 4-Me, 5-NO₂ ~ 8.8 - 9.3~ 2.4 - 2.6The ring proton is strongly deshielded by the adjacent nitrogen and the para nitro group, likely resulting in the most downfield shift.
Predicted ¹³C NMR Spectra

The ¹³C NMR spectra will provide a more detailed fingerprint of each isomer, with each carbon atom in the pyridine ring and the methyl group giving a distinct signal. The positions of the electron-withdrawing and electron-donating groups will cause significant variations in the chemical shifts.

IsomerPredicted ¹³C Chemical Shifts (ppm)Key Differentiators
A: 3-Br, 2-Cl, 4-Me, 5-NO₂ C2: ~150-155, C3: ~115-120, C4: ~140-145, C5: ~145-150, C6: ~150-155, CH₃: ~18-22The carbon bearing the methyl group (C4) will be significantly shielded compared to the halogen- and nitro-substituted carbons.
B: 5-Br, 2-Cl, 4-Me, 3-NO₂ C2: ~152-157, C3: ~148-153, C4: ~138-143, C5: ~118-123, C6: ~150-155, CH₃: ~19-23The carbon bearing the nitro group (C3) will be strongly deshielded. The carbon with the bromine (C5) will be relatively shielded.
C: 2-Br, 3-Cl, 4-Me, 5-NO₂ C2: ~140-145, C3: ~130-135, C4: ~142-147, C5: ~147-152, C6: ~152-157, CH₃: ~17-21The carbon bearing the bromine (C2) will be significantly shielded compared to a chlorine-bearing carbon at the same position.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize shimming to achieve good resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • 2D NMR Acquisition (if necessary): If signal overlap or assignment ambiguity exists, perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the substitution pattern.[3]

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of these isomers are expected to be broadly similar due to the presence of the same functional groups, subtle shifts in the vibrational frequencies of the C-NO₂, C-Cl, and C-Br bonds, as well as the aromatic ring vibrations, can be used as supplementary evidence for differentiation.

Predicted Key IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Expected Variations Between Isomers
Aromatic C-H Stretch3000 - 3100Minor shifts based on the electronic environment of the C-H bond.
Asymmetric NO₂ Stretch1520 - 1560The position of the nitro group relative to other substituents may cause slight shifts.
Symmetric NO₂ Stretch1340 - 1360Similar to the asymmetric stretch, minor shifts are expected.
Aromatic C=C/C=N Stretch1400 - 1600The substitution pattern will influence the exact positions and intensities of these bands.
C-Cl Stretch700 - 850The position of this band can be influenced by adjacent substituents.
C-Br Stretch500 - 650The position of this band can also be influenced by the surrounding groups.
Experimental Protocol for IR Analysis
  • Sample Preparation: For solid samples, the KBr pellet technique is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be acquired and subtracted from the sample spectrum.

  • Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For isomers, the molecular ion peak will be identical, but the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. Electron Ionization (EI) is a common technique that induces extensive fragmentation.

Predicted Fragmentation Patterns (EI-MS)

The fragmentation of these isomers will likely involve the loss of the substituents and cleavage of the pyridine ring. The relative stability of the resulting radical cations and neutral fragments will dictate the observed fragmentation pathways.

IsomerPredicted Key Fragment Ions (m/z)Likely Fragmentation Pathways
A: 3-Br, 2-Cl, 4-Me, 5-NO₂ [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺, [M-CH₃]⁺Loss of the nitro group is often a favorable fragmentation pathway for nitroaromatic compounds. Subsequent loss of halogens or the methyl group can occur.
B: 5-Br, 2-Cl, 4-Me, 3-NO₂ [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺, [M-CH₃]⁺The fragmentation pattern may be similar to Isomer A, but the relative intensities of the fragment ions could differ due to the different positions of the substituents.
C: 2-Br, 3-Cl, 4-Me, 5-NO₂ [M-Br]⁺, [M-Cl]⁺, [M-NO₂]⁺, [M-CH₃]⁺The position of the bromine at the 2-position might influence the initial fragmentation steps, potentially leading to a different set of primary fragment ions or different relative abundances compared to Isomers A and B.
Experimental Protocol for MS Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then rationalized to be consistent with the proposed structure.

isomer_differentiation Start Unknown Isomer (A, B, or C) NMR_Analysis ¹H and ¹³C NMR Analysis Start->NMR_Analysis Primary Method IR_Analysis IR Spectroscopy Start->IR_Analysis Supplementary MS_Analysis Mass Spectrometry Start->MS_Analysis Confirmation H1_Shift ¹H Chemical Shift of Ring Proton? NMR_Analysis->H1_Shift IR_Fingerprint Subtle Shifts in Fingerprint Region? IR_Analysis->IR_Fingerprint MS_Fragments Relative Abundance of Fragments? MS_Analysis->MS_Fragments C13_Pattern ¹³C Quaternary Carbon Pattern? H1_Shift->C13_Pattern Further Analysis Isomer_A Isomer A (3-Br, 2-Cl, 4-Me, 5-NO₂) C13_Pattern->Isomer_A Pattern A Isomer_B Isomer B (5-Br, 2-Cl, 4-Me, 3-NO₂) C13_Pattern->Isomer_B Pattern B Isomer_C Isomer C (2-Br, 3-Cl, 4-Me, 5-NO₂) C13_Pattern->Isomer_C Pattern C IR_Fingerprint->Isomer_A Correlate IR_Fingerprint->Isomer_B Correlate IR_Fingerprint->Isomer_C Correlate MS_Fragments->Isomer_A Correlate MS_Fragments->Isomer_B Correlate MS_Fragments->Isomer_C Correlate

Caption: Decision tree for isomer differentiation using spectroscopic methods.

Conclusion

The differentiation of positional isomers of this compound, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. NMR spectroscopy, particularly with the aid of 2D techniques, stands as the most definitive method for unambiguous structure determination. IR spectroscopy and mass spectrometry serve as excellent complementary techniques, providing corroborating evidence of the functional groups and fragmentation patterns consistent with a particular isomeric structure. By carefully applying the principles and protocols outlined in this guide, researchers in drug development and other scientific fields can confidently elucidate the correct structure of their target molecules, ensuring the integrity and success of their research endeavors.

References

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